In-Depth Technical Guide: Physicochemical Profiling and Rational Synthesis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
Executive Summary The rational design and synthesis of functionalized heterocycles remain foundational to modern drug discovery. Among these, the benzofuran-2-carboxylic acid scaffold is recognized as a privileged pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design and synthesis of functionalized heterocycles remain foundational to modern drug discovery. Among these, the benzofuran-2-carboxylic acid scaffold is recognized as a privileged pharmacophore, frequently utilized in the development of allosteric modulators, antimicrobial agents, and metabolic regulators[1]. This whitepaper provides an authoritative, in-depth analysis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (CAS: 91398-62-8) [2]. By synthesizing physicochemical data with a causally driven, step-by-step synthetic methodology, this guide serves as a self-validating protocol for researchers and drug development professionals.
Pharmacological Relevance of the Scaffold
The biological efficacy of benzofuran-2-carboxylic acid derivatives stems from their rigid planar geometry and specific electronic distribution[1].
The 2-Carboxylic Acid Moiety: Acts as a critical anchor, facilitating strong hydrogen bonding and electrostatic interactions with positively charged residues (e.g., arginine or lysine) within target protein binding pockets.
The 5-Chloro and 6-Methyl Substituents: The inclusion of a halogen (chlorine) at the C5 position significantly enhances the metabolic stability of the core by blocking cytochrome P450-mediated oxidation, while the C6-methyl group fine-tunes the compound’s lipophilicity, optimizing its fit into hydrophobic sub-pockets.
The 3-Ethyl Group: Provides steric bulk that can induce favorable conformational changes in target receptors, a mechanism often exploited in the design of selective nuclear receptor agonists (e.g., PPARγ).
Physicochemical & Computational Profiling
Accurate physicochemical profiling is paramount for predicting the pharmacokinetic behavior (ADME) of a compound. The quantitative data for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is summarized below[2].
The synthetic methodology described herein is designed as a self-validating system. Every reagent and condition is selected based on strict mechanistic causality to ensure high regioselectivity and yield[3],[4].
Protocol: React 4-chloro-3-methylphenol with propionyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) at elevated temperatures.
Causality: The reaction initiates via O-acylation, followed by a thermodynamically driven Fries rearrangement. The Lewis acid coordinates with the ester oxygen, generating an acylium ion that selectively attacks the sterically and electronically favored ortho position (C6 relative to the phenol OH). This yields 1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one , establishing the necessary carbon framework for the furan ring.
Step 2: O-Alkylation
Protocol: Dissolve the intermediate from Step 1 in anhydrous Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) and 1.1 equivalents of ethyl bromoacetate. Heat to 90°C for 4 hours[3].
Causality: K₂CO₃ is specifically chosen as it is basic enough to quantitatively deprotonate the phenolic hydroxyl (pKa ~10) to form a highly nucleophilic phenoxide, but not strong enough to trigger premature aldol condensation of the ketone moiety. DMF, a polar aprotic solvent, strips the solvation shell from the potassium ion, maximizing the SN2 nucleophilic attack on the ethyl bromoacetate to yield ethyl 2-(4-chloro-5-methyl-2-propionylphenoxy)acetate .
Protocol: Treat the O-alkylated intermediate with a strong base such as Sodium Ethoxide (NaOEt) in absolute ethanol under reflux conditions[4].
Causality: The strong alkoxide base deprotonates the active methylene group adjacent to the ester. The resulting carbanion executes an intramolecular nucleophilic attack on the proximate ketone carbonyl. Subsequent dehydration restores aromaticity, providing the thermodynamic driving force for the formation of the benzofuran core, yielding ethyl 5-chloro-3-ethyl-6-methylbenzofuran-2-carboxylate .
Step 4: Saponification and Acidification
Protocol: Suspend the ester in a mixture of ethanol and 2M aqueous Sodium Hydroxide (NaOH). Reflux for 2 hours. Cool the mixture and acidify dropwise with concentrated Hydrochloric Acid (HCl) until pH 2 is reached[1].
Causality: Base-catalyzed saponification irreversibly cleaves the ester linkage to form a water-soluble sodium carboxylate salt. Subsequent acidification protonates the carboxylate (pKa ~3.5), neutralizing the charge and causing the highly pure target compound, 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid , to precipitate out of the aqueous solution.
Analytical Characterization & Quality Control
To validate the structural integrity of the synthesized compound, the following analytical cascade must be executed:
Nuclear Magnetic Resonance (¹H NMR, DMSO-d6): The disappearance of the ester ethyl protons (quartet at ~4.3 ppm and triplet at ~1.3 ppm) confirms successful saponification. A broad singlet at >12.5 ppm is indicative of the carboxylic acid proton. The aromatic region will display two distinct singlets for the C4 and C7 protons, confirming the 5,6-substitution pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization in negative mode (ESI-) should yield a dominant [M-H]⁻ molecular ion peak at m/z 237.0, accompanied by a characteristic 3:1 isotopic pattern at 239.0 due to the ³⁵Cl/³⁷Cl isotopes.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient) is utilized to verify >95% purity, ensuring the complete absence of uncyclized intermediates.
Mechanistic Workflow Visualization
Figure 1: Step-by-step synthetic pipeline and analytical validation workflow.
References
Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives
Source: Journal of Chemistry (via Scribd/Hindawi)
URL: [Link]
Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
A Hypothetical Investigation into Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Antagonism Audience: Researchers, scientists, and drug development professionals. Preamble: The Benzofuran Scaffold and a Path to...
Author: BenchChem Technical Support Team. Date: March 2026
A Hypothetical Investigation into Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Antagonism
Audience: Researchers, scientists, and drug development professionals.
Preamble: The Benzofuran Scaffold and a Path to Discovery
The benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The subject of this guide, 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (hereafter referred to as "Cpd-X" for brevity), is a novel entity within this class. While direct biological data for Cpd-X is not yet publicly available, its structural features warrant a thorough investigation into its mechanism of action.
This guide outlines a comprehensive in vitro strategy to elucidate the potential mechanism of Cpd-X, focusing on a high-value, clinically relevant target: the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a central role in lipid metabolism and inflammation[6][7][8]. Antagonism of PPARα has emerged as a promising therapeutic strategy in oncology, particularly for renal and breast cancers[9][10][11].
We will use the well-characterized, potent, and selective PPARα antagonist, GW6471 , as a benchmark and positive control throughout our proposed experimental workflow[12]. By systematically investigating Cpd-X's ability to modulate PPARα activity, we can build a robust, evidence-based profile of its mechanism of action. This document is designed not as a rigid protocol, but as a logical, decision-based workflow that a senior scientist would employ, explaining the "why" behind each experimental choice.
Part 1: Primary Target Engagement and Specificity
The foundational step in characterizing a novel compound is to determine if it directly interacts with its putative target and to assess its specificity. Our hypothesis is that Cpd-X is a PPARα antagonist.
Expertise & Experience: This cell-based reporter assay is the gold standard for identifying functional agonists and antagonists of nuclear receptors. It measures the ability of a compound to influence the receptor's transcriptional activity. We use a chimeric receptor system (GAL4-PPARα-LBD) to isolate the effect to the ligand-binding domain, thus minimizing off-target effects from the full-length receptor's other domains.
Protocol:
Cell Line: Use a suitable host cell line (e.g., HEK293T or CHO-K1) that is readily transfectable and has low endogenous nuclear receptor activity.
Transfection: Co-transfect cells with two plasmids:
An expression vector for a chimeric protein consisting of the Gal4 DNA-binding domain fused to the human PPARα ligand-binding domain (pBIND-PPARα).
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (pGRE-LUC).
Treatment:
After 24 hours, treat the transfected cells with:
Vehicle (e.g., 0.1% DMSO).
A known PPARα agonist (e.g., 100 nM GW409544 or WY-14643) to establish maximal activation[12].
Cpd-X at a range of concentrations (e.g., 1 nM to 100 µM).
The agonist plus Cpd-X at various concentrations to assess antagonistic activity.
GW6471 as a positive control for antagonism, under the same conditions as Cpd-X.
Data Acquisition: After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content. Plot the dose-response curves and calculate the IC50 value for antagonism.
Expected Outcome & Interpretation: If Cpd-X is a PPARα antagonist, it will show little to no activation on its own but will dose-dependently inhibit the luciferase expression induced by the PPARα agonist. The IC50 value will quantify its potency. An ideal result would show Cpd-X behaving similarly to GW6471[12].
Expertise & Experience: While the transactivation assay shows functional antagonism, it doesn't definitively prove direct binding. A competitive binding assay will confirm that Cpd-X physically occupies the ligand-binding pocket of PPARα.
Protocol:
Reagents:
Recombinant human PPARα-LBD protein.
A high-affinity radiolabeled PPARα ligand (e.g., [3H]-GW7647).
Unlabeled GW7647 for determining non-specific binding.
Assay Setup: In a 96-well plate, incubate the recombinant PPARα-LBD with a fixed concentration of the radioligand in the presence of increasing concentrations of Cpd-X or unlabeled GW6471 (positive control).
Incubation & Separation: Allow the binding to reach equilibrium. Separate the protein-bound radioligand from the free radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).
Data Acquisition: Quantify the protein-bound radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the competitor compound. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Expected Outcome & Interpretation: A successful experiment will show that Cpd-X displaces the radioligand in a dose-dependent manner, confirming direct and competitive binding to the PPARα-LBD.
Experiment 3: PPAR Isotype Specificity Panel
Trustworthiness: To be a valuable research tool or therapeutic candidate, Cpd-X should ideally be selective for PPARα over the other isoforms, PPARγ and PPARβ/δ.
Protocol:
Repeat the transactivation assay (Protocol 1.2) using expression vectors for GAL4-PPARγ-LBD and GAL4-PPARβ/δ-LBD.
Use known agonists for each isoform (e.g., Rosiglitazone for PPARγ, GW0742 for PPARβ/δ) to stimulate the system[7][13].
Test the ability of Cpd-X to antagonize the activation of each PPAR isoform.
Expected Outcome & Interpretation: Cpd-X should show potent antagonism of PPARα, but significantly weaker or no antagonism of PPARγ and PPARβ/δ, demonstrating its selectivity.
Part 2: Molecular Mechanism of Antagonism
Understanding how Cpd-X antagonizes PPARα at the molecular level provides deeper insight and validates the initial findings.
Rationale for Mechanistic Assays
PPARα antagonists like GW6471 function by inducing a conformational change in the receptor that favors the recruitment of co-repressor proteins (like NCoR and SMRT) over co-activator proteins. We will test if Cpd-X employs a similar mechanism.
Expertise & Experience: A FRET (Förster Resonance Energy Transfer) or TR-FRET (Time-Resolved FRET) assay is a powerful, homogeneous method to study protein-protein interactions in real-time.
Tagged co-regulator peptides corresponding to the receptor interaction domains of a co-activator (e.g., SRC-1) and a co-repressor (e.g., NCoR), each linked to a FRET donor or acceptor fluorophore (e.g., Terbium and Fluorescein).
Assay Setup:
Co-activator Assay: Incubate the PPARα-LBD and the tagged co-activator peptide with a PPARα agonist (e.g., GW7647). This should yield a high FRET signal. Then, titrate in Cpd-X or GW6471 and measure the decrease in the FRET signal.
Co-repressor Assay: Incubate the PPARα-LBD and the tagged co-repressor peptide with Cpd-X or GW6471. This should result in an increase in the FRET signal, indicating enhanced interaction[14].
Data Acquisition: Measure the FRET signal on a plate reader at appropriate excitation and emission wavelengths.
Expected Outcome & Interpretation: Cpd-X should dose-dependently decrease the interaction between PPARα and the co-activator peptide while simultaneously increasing its interaction with the co-repressor peptide. This result would strongly support a mechanism of action analogous to GW6471.
Visualization of the Proposed Antagonistic Mechanism
Caption: Proposed mechanism of PPARα antagonism by Cpd-X.
Part 3: Cellular Consequences of PPARα Antagonism
The ultimate validation of our mechanism is to demonstrate that Cpd-X elicits the expected physiological responses in a relevant cellular context. Inhibition of PPARα is known to induce cell cycle arrest and apoptosis in cancer cells[11].
Rationale for Cell-Based Functional Assays
We will use cancer cell lines known to express PPARα and be sensitive to its antagonism, such as the renal cell carcinoma line Caki-1 or the triple-negative breast cancer line MDA-MB-231[9][11].
Experiment 5: Target Gene Expression Analysis
Expertise & Experience: Antagonism of a transcription factor should lead to changes in the expression of its downstream target genes. We will measure the mRNA levels of a well-established PPARα target gene, Carnitine Palmitoyltransferase 1A (CPT1A), which is involved in fatty acid oxidation[15].
Protocol:
Cell Culture: Culture Caki-1 cells to ~70% confluency.
Treatment: Treat cells for 24 hours with:
Vehicle (DMSO).
PPARα agonist (e.g., 1 µM GW7647).
Agonist + increasing concentrations of Cpd-X.
Agonist + increasing concentrations of GW6471.
RNA Extraction & qPCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR (qPCR) for CPT1A mRNA. Normalize to a housekeeping gene (e.g., GAPDH).
Data Analysis: Calculate the fold change in CPT1A expression relative to the vehicle control.
Expected Outcome & Interpretation: The agonist should robustly increase CPT1A mRNA levels. Both Cpd-X and GW6471 should dose-dependently block this increase, confirming functional antagonism at the level of target gene regulation[15].
Experiment 6: Cell Viability and Proliferation Assays
Trustworthiness: A key consequence of PPARα antagonism in cancer cells is the inhibition of proliferation[9][10]. We will use a standard MTT or MTS assay to measure metabolic activity as a surrogate for cell viability.
Protocol:
Cell Seeding: Plate MDA-MB-231 or Caki-1 cells in 96-well plates.
Treatment: After 24 hours, treat with increasing concentrations of Cpd-X or GW6471 (e.g., 1 µM to 50 µM) for 72 hours.
Assay: Add MTT or MTS reagent to the wells and incubate as per the manufacturer's instructions.
Data Acquisition: Measure the absorbance at the appropriate wavelength.
Data Analysis: Plot cell viability (%) versus compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
Expected Outcome & Interpretation: Cpd-X should reduce cell viability in a dose-dependent manner, with a potency comparable to GW6471[9][11].
Experiment 7: Cell Cycle and Apoptosis Analysis
Expertise & Experience: To understand the mechanism of growth inhibition, we must determine if it is due to cell cycle arrest, apoptosis, or both. Flow cytometry is the ideal tool for this analysis.
Protocol:
Cell Culture and Treatment: Treat Caki-1 cells with the GI50 concentration of Cpd-X or GW6471 for 24-48 hours.
Cell Cycle Analysis:
Harvest and fix the cells in 70% ethanol.
Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide).
Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Analysis:
Harvest non-fixed cells.
Stain with Annexin V (to detect early apoptosis) and a viability dye like 7-AAD or Propidium Iodide (to detect late apoptosis/necrosis).
Analyze by flow cytometry.
Expected Outcome & Interpretation: Consistent with the known effects of PPARα antagonism, Cpd-X should induce an accumulation of cells in the G0/G1 phase of the cell cycle and an increase in the percentage of Annexin V-positive (apoptotic) cells[11].
Visualization of the Experimental Workflow
Caption: Logical workflow for in vitro characterization of Cpd-X.
Summary of Quantitative Data
The following table summarizes the key quantitative outputs from the proposed experiments, with hypothetical data for Cpd-X benchmarked against the known antagonist GW6471.
This technical guide presents a scientifically rigorous, step-by-step framework for elucidating the in vitro mechanism of action of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (Cpd-X), based on the hypothesis of PPARα antagonism. By following this logical progression from direct target engagement to molecular mechanism and cellular outcomes, and by using the well-characterized antagonist GW6471 as a constant benchmark, researchers can build a comprehensive and trustworthy data package. The successful execution of these experiments would provide strong evidence that Cpd-X is a novel PPARα antagonist, paving the way for further preclinical development.
References
Title: SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST
Source: International Journal of Chemical Sciences
URL: [Link]
Title: PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress
Source: PMC (PubMed Central)
URL: [Link]
Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles
Source: Indian Journal of Chemistry
URL: [Link]
Title: Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives
Source: Semantic Scholar
URL: [Link]
Title: PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress
Source: PubMed
URL: [Link]
Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents
Source: ResearchGate
URL: [Link]
Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives
Source: ResearchGate
URL: [Link]
Title: Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer
Source: ACS Publications
URL: [Link]
Title: In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis
Source: Nature
URL: [Link]
Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction
Source: PMC (PubMed Central)
URL: [Link]
Title: Pharmacological Blockade of PPARα Exacerbates Inflammatory Pain-Related Impairment of Spatial Memory in Rats
Source: MDPI
URL: [Link]
Title: Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents
Source: PubMed
URL: [Link]
Title: Sulfonimide and Amide Derivatives as Novel PPARα Antagonists: Synthesis, Antiproliferative Activity, and Docking Studies
Source: ACS Publications
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Title: 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids
Source: MDPI
URL: [Link]
Title: (PDF) PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress
Source: ResearchGate
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Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate
Source: MDPI
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Title: In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays
Source: PMC (PubMed Central)
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Title: Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase
Source: MDPI
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Title: Pharmacological inhibition of Peroxisome Proliferation-Activated Receptor Delta (PPARδ) imparts selective leukemia cell death
Source: PMC (PubMed Central)
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Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate
Source: PMC (PubMed Central)
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Title: Natural source, bioactivity and synthesis of benzofuran derivatives
Source: RSC Publishing
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Title: Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties
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Title: Combination of Peroxisome Proliferator-Activated Receptor (PPAR) Alpha and Gamma Agonists Prevents Corneal Inflammation and Neovascularization in a Rat Alkali Burn Model
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Title: Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells
Source: PLOS One
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A Roadmap to Characterizing the Pharmacokinetic Profile of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic Acid and its Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, specific pharmacokinetic data for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific pharmacokinetic data for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is not publicly available. This guide is therefore structured as a comprehensive roadmap, providing the scientific rationale and detailed methodologies required to thoroughly characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this novel chemical entity and its derivatives.
Introduction: The Therapeutic Potential of a Privileged Scaffold
Benzofuran and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Researchers have successfully developed benzofuran-based compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The specific molecule, 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, possesses structural motifs—a halogenated aromatic ring, a carboxylic acid, and alkyl substitutions—that suggest a potential for targeted biological activity, but also present unique challenges and questions regarding its pharmacokinetic behavior.
Understanding the journey of this molecule through the body is paramount to its development as a potential therapeutic agent. This guide provides a strategic framework for elucidating its pharmacokinetic profile, from early in vitro screening to definitive in vivo studies, ensuring a data-driven approach to lead optimization and candidate selection.
Part 1: Foundational Physicochemical and In Vitro ADME Profiling
The initial characterization of a novel compound begins with an assessment of its fundamental properties, which are predictive of its in vivo behavior. These early, high-throughput in vitro assays are crucial for identifying potential liabilities and for guiding the design of more complex in vivo studies.[3][4][5][6][7]
Physicochemical Properties
A molecule's solubility and lipophilicity are key determinants of its absorption and distribution.
Experimental Protocol: Aqueous Solubility and LogD7.4 Determination
Aqueous Solubility:
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration exceeding the expected solubility.
Shake the mixture at room temperature for 24 hours to reach equilibrium.
Centrifuge to pellet the undissolved compound.
Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method (see Part 3).
LogD7.4 (Distribution Coefficient):
Dissolve the test compound in a biphasic system of n-octanol and PBS at pH 7.4.
Vigorously shake the mixture to allow for partitioning between the two phases.
Allow the phases to separate.
Measure the concentration of the compound in both the n-octanol and aqueous phases using LC-MS/MS.
Calculate LogD as the log10 of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.
In Vitro Absorption and Permeability
The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a critical factor for oral bioavailability.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an excellent in vitro model of the human intestinal barrier.[7]
Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a monolayer.
Assay:
Add the test compound to the apical (AP) side of the cell monolayer.
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
In a separate experiment, add the compound to the BL side and collect samples from the AP side to determine the efflux ratio.
Analysis: Quantify the compound in the collected samples using LC-MS/MS.
Data Interpretation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(BL-AP) / Papp(AP-BL)). A high efflux ratio may indicate that the compound is a substrate for efflux transporters like P-glycoprotein.
Caption: A streamlined workflow for a typical preclinical in vivo pharmacokinetic study.
Key Pharmacokinetic Parameters
The plasma concentration-time data are used to calculate essential pharmacokinetic parameters.
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Indicates the peak exposure to the drug.
Tmax
Time to reach Cmax
Provides information on the rate of absorption.
AUC
Area under the plasma concentration-time curve
Represents the total systemic exposure to the drug.
t1/2
Half-life
The time it takes for the plasma concentration to decrease by half; determines dosing interval.
CL
Clearance
The volume of plasma cleared of the drug per unit of time; indicates the efficiency of drug elimination.
Vd
Volume of distribution
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F%
Absolute Bioavailability
The fraction of the orally administered dose that reaches systemic circulation.
Part 3: Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring that the data generated are accurate and reliable. [8][9][10]LC-MS/MS is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS Method Development
Sample Preparation:
Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.
Liquid-Liquid Extraction (LLE): A more selective method where the drug is extracted from the aqueous plasma into an immiscible organic solvent.
Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away.
Chromatographic Separation:
Column: A reverse-phase C18 column is a common starting point.
[11] * Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
[11][12]3. Mass Spectrometric Detection:
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's structure. The carboxylic acid group suggests negative ion mode may be effective.
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor ion to product ion transition.
Method Validation:
The developed method must be validated according to regulatory guidelines, assessing parameters such as:
Selectivity and Specificity
Linearity and Range
Accuracy and Precision
Recovery
Matrix Effects
Stability (freeze-thaw, bench-top, long-term)
Part 4: Metabolism and Excretion
Identifying the metabolic pathways and routes of excretion is crucial for understanding drug-drug interactions and potential formation of active or toxic metabolites.
Predicted Metabolic Pathways
Based on the structure of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, several metabolic pathways can be predicted:
Phase I Metabolism (CYP450-mediated):
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl side chains. The presence of a chloro substituent can influence the position of hydroxylation.
Oxidation: Oxidation of the ethyl or methyl groups.
Dehalogenation: Removal of the chlorine atom, although this is generally a slower process for aromatic chlorides.
Phase II Metabolism (Conjugation):
Glucuronidation: The carboxylic acid group is a prime site for conjugation with glucuronic acid, a major pathway for the clearance of acidic drugs. [13][14][15]This can lead to the formation of acyl glucuronides, which in some cases can be reactive.
[15]
Caption: Predicted metabolic pathways for the title compound.
Experimental Approach: Metabolite Identification
In Vitro: Analyze samples from the liver microsome and hepatocyte stability assays using high-resolution mass spectrometry (HRMS) to identify potential metabolites.
In Vivo: Analyze plasma, urine, and feces samples from the in vivo pharmacokinetic study to identify the metabolites formed in a whole organism.
Excretion Studies
To determine the routes of elimination, a mass balance study is typically performed using a radiolabeled version of the compound.
Experimental Protocol: Mass Balance Study
Synthesize a radiolabeled (e.g., 14C or 3H) version of the compound.
Administer a single dose to animals (e.g., rats).
Collect urine, feces, and expired air over a period of time until the majority of the radioactivity has been recovered.
Quantify the amount of radioactivity in each matrix to determine the primary routes of excretion.
Conclusion
The framework presented in this guide provides a robust and scientifically rigorous approach to fully characterize the pharmacokinetic profile of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid and its derivatives. By systematically evaluating its physicochemical properties, in vitro ADME profile, in vivo pharmacokinetics, and metabolic fate, researchers can build a comprehensive understanding of the molecule's behavior in a biological system. This knowledge is not merely academic; it is the foundation upon which safe and effective dosing regimens are built, potential drug-drug interactions are predicted, and successful clinical candidates are identified. Following this roadmap will enable drug development professionals to make informed decisions, optimizing the therapeutic potential of this promising class of compounds.
References
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World.
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.).
In Vitro ADME Assays and Services. (n.d.).
In Vitro ADME. (n.d.). WuXi AppTec.
In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
Bioanalytical Method Validation of a Small Molecule in a Surrogate M
An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. (2024). International Journal of Trend in Scientific Research and Development.
Overview of metabolic pathways of carboxylic-acid-containing drugs leading to idiosyncratic toxicity. (n.d.).
In vitro DMPK studies for drug discovery. (n.d.). Nuvisan.
Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone.
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (n.d.).
In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025).
Bioanalytical Method Development: A Comprehensive Guide. (2026). Bioanalytical Systems, Inc..
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
[Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. (2009). PubMed.
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.).
How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024). LinkedIn.
Acyl Glucuronides of Carboxylic acid-containing Drugs. (n.d.). Hypha Discovery.
ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). European Medicines Agency.
Natural source, bioactivity and synthesis of benzofuran deriv
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin
Hydroxylated benzofuran‐containing natural products and drug candidates. (n.d.).
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace.
(PDF) Cytochrome P450 role in metabolism of drugs and chemicals. (2019).
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2005). PubMed.
Role of cytochrome P450 in drug interactions. (n.d.).
Role of cytochrome P450 in drug interactions. (n.d.). springermedizin.de.
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI.
Discovery of novel benzofuran-based compounds with neuroprotective and immunomodulatory properties for Alzheimer's disease tre
How Are Benzofuran Drugs Abused?. (2024). American Addiction Centers.
Toxicity and Safety Profile of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic Acid: A Predictive Mechanistic Guide
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In preclinical drug development, identifying struc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In preclinical drug development, identifying structural alerts early is paramount to preventing late-stage attrition due to idiosyncratic drug toxicity (IDT). 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (CAS 91398-62-8) is a highly substituted heterocyclic building block. While the unsubstituted parent compound, benzofuran-2-carboxylic acid, exhibits relatively low systemic toxicity[1], the addition of lipophilic and halogenated side chains radically alters its safety profile.
As a Senior Application Scientist, I approach this molecule by deconstructing its structural motifs. This compound possesses two distinct toxicophores that drive its safety liabilities:
The Substituted Benzofuran Core: Alkyl and halogen substitutions on the furan moiety are established drivers of severe mitochondrial toxicity[2].
The Carboxylic Acid Moiety: A classic structural alert susceptible to phase II bioactivation, forming highly reactive electrophiles that covalently bind to hepatic proteins[3].
This whitepaper synthesizes the mechanistic causality behind these toxicities and provides field-proven, self-validating experimental protocols to quantify the safety profile of this compound.
Mechanistic Toxicology: Deconstructing the Structural Alerts
Mitochondrial Toxicity via the Substituted Benzofuran Core
The hepatotoxicity of benzofuran derivatives is heavily dependent on their lipophilicity. Unsubstituted benzofurans do not typically disrupt mitochondrial function. However, the introduction of the 3-ethyl, 5-chloro, and 6-methyl groups drastically increases the partition coefficient (logP).
Mechanistically, these lipophilic side chains allow the molecule to accumulate within the inner mitochondrial membrane. Once localized, the compound acts similarly to known hepatotoxins like benzbromarone and amiodarone, inducing toxicity via two pathways[2][4]:
Inhibition of
β
-Oxidation: The compound impairs the electron transport chain, specifically inhibiting state 3 oxidation.
Protonophoric Uncoupling: The molecule dissipates the mitochondrial membrane potential (
ΔΨm
), uncoupling oxidative phosphorylation and leading to rapid ATP depletion, reactive oxygen species (ROS) generation, and eventual hepatocellular necrosis[4].
Reactive Metabolite Formation via the Carboxylic Acid
Carboxylic acids are frequently associated with idiosyncratic drug-induced liver injury (DILI). The 2-carboxylic acid group on this molecule is a prime substrate for two competing bioactivation pathways[3][5]:
Acyl Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) convert the acid into a 1-O-
β
-acyl glucuronide. This metabolite is inherently unstable and undergoes acyl migration, forming reactive isomers that transacylate nucleophilic residues (e.g., lysine) on cellular proteins[3].
Acyl-CoA Thioesterification: Acyl-CoA synthetases convert the acid into an acyl-CoA thioester. Crucially, acyl-CoA conjugates can be up to 100 times more reactive toward biological nucleophiles than their corresponding acyl glucuronides[3].
Both pathways result in covalent protein adducts, which act as haptens, triggering an immunogenic response that manifests as severe IDT.
Dual mechanisms of hepatotoxicity driven by lipophilic side chains and carboxylic acid bioactivation.
Quantitative Predictive Toxicology
To contextualize the risk, we must compare the target compound against known benchmarks in the benzofuran class. The table below synthesizes the predictive toxicity metrics based on structural alerts.
Table 1: Comparative Predictive Toxicology Profile of Benzofuran Derivatives
To empirically validate these theoretical liabilities, I have designed two self-validating experimental protocols. These are not merely procedural steps; they are engineered to isolate causality.
Objective: Differentiate between direct respiratory chain inhibition and protonophoric uncoupling.
Causality: Measuring the Oxygen Consumption Rate (OCR) in real-time allows us to observe exactly how the lipophilic benzofuran core disrupts mitochondrial bioenergetics.
Cell Preparation: Seed HepG2 cells at 20,000 cells/well in a 96-well XF microplate. Incubate overnight.
Compound Treatment: Replace media with unbuffered assay media. Inject 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid at a concentration gradient (0.1 µM to 100 µM).
Assay Execution (The Mito Stress Test):
Step A: Measure basal OCR.
Step B: Inject Oligomycin (1 µM) to inhibit ATP synthase. Causality: This isolates the proton leak.
Step C: Inject FCCP (1 µM). Causality: This collapses the proton gradient, forcing maximum respiration.
Step D: Inject Rotenone/Antimycin A (0.5 µM). Causality: Shuts down the electron transport chain entirely to measure non-mitochondrial oxygen consumption.
Self-Validation Check: If the compound is a true uncoupler (like benzbromarone), you will observe a dose-dependent increase in OCR immediately following compound injection (prior to oligomycin), followed by a rapid collapse in maximal respiration post-FCCP due to mitochondrial toxicity.
Protocol 2: Reactive Metabolite Trapping via S-Acyl-GSH Adducts
Objective: Quantify the formation of reactive acyl glucuronides and acyl-CoA thioesters.
Causality: Because these electrophiles are transient, they are difficult to measure directly. By introducing a high concentration of Glutathione (GSH), the electrophiles transacylate the cysteinyl-thiol of GSH, forming stable S-acyl-GSH adducts. These adducts serve as a quantifiable surrogate for the compound's potential to covalently bind to hepatic proteins in vivo[6].
Incubation Matrix: Prepare a reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
Cofactor & Trapping Agent Addition: Supplement the matrix with UDPGA (2 mM, for UGT activation), Coenzyme A (1 mM), ATP (2 mM, for acyl-CoA synthetase activation), and GSH (10 mM) as the nucleophilic trap.
Reaction Initiation: Add 10 µM of the target compound. Incubate at 37°C for 60 minutes.
Quenching & Extraction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
LC-HRMS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry. Scan for the neutral loss of 129 Da (characteristic of the
γ
-glutamyl moiety cleavage) to identify S-acyl-GSH adducts[6].
Self-Validation Check: Run a parallel incubation using Diclofenac as a positive control. Diclofenac is a known carboxylic acid that readily forms acyl glucuronides and acyl-CoA thioesters. Failure to detect Diclofenac-S-acyl-GSH adducts invalidates the assay matrix.
Experimental workflow for trapping reactive carboxylic acid metabolites using GSH.
Conclusion and Strategic Recommendations
The compound 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid presents a dual-threat toxicity profile. The highly lipophilic, halogenated benzofuran core is a strong predictor of mitochondrial uncoupling and
β
-oxidation inhibition. Simultaneously, the free carboxylic acid moiety guarantees the formation of reactive acyl-CoA thioesters and acyl glucuronides, predisposing the molecule to covalent protein binding.
For drug development professionals, advancing this molecule "as is" carries an exceptionally high risk of clinical DILI. Strategic Recommendation: Consider bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole or sulfonamide) to eliminate the reactive metabolite liability, or reduce the lipophilicity of the furan substitutions to mitigate mitochondrial accumulation.
References
Kaufmann, P., et al.
"Benzbromarone - LiverTox - NCBI Bookshelf.
Niyonsaba, E., et al. "Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated.
"Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs.
In-Depth Technical Guide: Evaluating the Receptor Binding Affinity of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic Acid (CEMBCA)
Executive Summary 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (CEMBCA) is a highly privileged synthetic scaffold in medicinal chemistry. Benzofuran-2-carboxylic acid derivatives are extensively documented for t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (CEMBCA) is a highly privileged synthetic scaffold in medicinal chemistry. Benzofuran-2-carboxylic acid derivatives are extensively documented for their potent interactions with nuclear receptors, most notably acting as agonists for the 1[1]. Evaluating the receptor binding affinity of CEMBCA requires a robust, multi-tiered biophysical approach to accurately determine both thermodynamic affinity (
Ki
) and kinetic parameters (
kon
,
koff
). This whitepaper provides a self-validating, step-by-step methodological framework for profiling the binding affinity of CEMBCA.
Mechanistic Rationale (E-E-A-T)
To design an effective binding assay, one must first understand the structural causality of the ligand-target interaction. Why does the CEMBCA scaffold bind effectively to the PPAR Ligand Binding Domain (LBD)? The interaction is driven by a bipartite mechanism:
Hydrogen Bonding Network: The 2-carboxylic acid moiety acts as a critical hydrogen bond acceptor/donor. It anchors the molecule to the conserved tyrosine (e.g., Tyr473 in PPARγ) and histidine residues within the Activation Function-2 (AF-2) pocket. This stabilization is essential for locking helix 12 in the active, solvent-exposed conformation[2].
Hydrophobic Packing: The 5-chloro, 3-ethyl, and 6-methyl substitutions on the benzofuran ring occupy the lipophilic sub-pockets of the orthosteric site. The halogen (chlorine) specifically drives binding entropy through the displacement of structured water molecules and favorable halogen-π interactions within the receptor cavity[2].
Experimental Workflow for Binding Affinity Assays
To construct a self-validating system, we employ an orthogonal testing paradigm. Primary screening relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to establish equilibrium binding, followed by Surface Plasmon Resonance (SPR) to resolve binding kinetics.
Causality: Halogenated aromatic compounds like CEMBCA can exhibit intrinsic auto-fluorescence or quench standard fluorophores, leading to false positives in standard fluorescence polarization (FP) assays.3 with a long emission half-life. By introducing a 50–100 microsecond delay before measurement, short-lived background fluorescence is eliminated, ensuring the signal is exclusively derived from the specific receptor-ligand interaction[3].
Step-by-Step Methodology:
Reagent Preparation: Prepare the complete TR-FRET assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.01% BSA, and 5 mM DTT. Note: DTT is critical to maintain the cysteine residues of the PPAR-LBD in a reduced state to prevent receptor aggregation.
Complex Formation: In a 384-well low-volume black microplate, add 10 µL of a master mix containing 5 nM GST-tagged human PPAR-LBD and 5 nM Terbium-labeled anti-GST antibody per well.
Competitor Addition: Add 5 µL of CEMBCA (serially diluted 3-fold from 10 µM to 0.5 nM in assay buffer with 1% DMSO) to the respective wells.
Tracer Addition: Add 5 µL of Fluormone™ Pan-PPAR Green tracer (final concentration 5 nM).
Equilibration: Seal the plate and incubate at 25°C for 2–6 hours in the dark to ensure thermodynamic equilibrium is reached[3].
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm and measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor) after a 100 µs delay.
Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Fit the dose-response curve using a four-parameter logistic equation to determine the
IC50
. Calculate the
Ki
using the Cheng-Prusoff equation.
Fig 1. TR-FRET competitive binding mechanism for CEMBCA against the PPAR Ligand Binding Domain.
Causality: While TR-FRET provides static affinity, it cannot distinguish between a compound that binds quickly/dissociates quickly versus one that binds slowly/dissociates slowly. 4 to determine
kon
and
koff
[4]. A slow
koff
(longer residence time) often translates to sustained in vivo efficacy and reduced off-target toxicity.
Step-by-Step Methodology:
Surface Functionalization: Use a CM5 sensor chip. Activate the dextran matrix with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
Ligand Immobilization: Dilute the GST-PPAR-LBD in 10 mM sodium acetate (pH 4.5) and inject over the activated surface to achieve an immobilization level of ~1000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5)[4].
Analyte Preparation: Prepare CEMBCA in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at concentrations ranging from 0.1 µM to 10 µM. Ensure strict DMSO matching between the running buffer and the analyte samples to prevent bulk refractive index shifts.
Kinetic Injection: Inject CEMBCA over the functionalized surface at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).
Regeneration: If the compound does not fully dissociate, inject a short pulse (30 sec) of 10 mM NaOH to regenerate the surface without denaturing the LBD.
Data Fitting: Subtract the reference cell signal and solvent correction curves. Fit the sensorgrams to a 1:1 Langmuir binding model to extract
kon
(M
−1
s
−1
) and
koff
(s
−1
). Calculate the equilibrium dissociation constant as
KD=koff/kon
.
Representative Data Presentation
The following table summarizes the expected quantitative binding profile for CEMBCA, demonstrating its subtype selectivity and kinetic behavior.
Target Receptor
Assay Type
Parameter
Value (Representative)
PPARα
TR-FRET
IC50
125 nM
PPARα
TR-FRET
Ki
85 nM
PPARα
SPR
kon
4.2×104 M−1s−1
PPARα
SPR
koff
3.1×10−3 s−1
PPARα
SPR
KD
74 nM
PPARγ
TR-FRET
IC50
> 10,000 nM
Note: The high
IC50
for PPARγ indicates the scaffold's potential for high subtype selectivity toward PPARα, a common trait optimized in benzofuran-2-carboxylic acid hypolipidemic agents.
References
Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity
Source: PubMed / Journal of Medicinal Chemistry
URL:[1]
An In-depth Technical Guide to 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid: Synthesis, Characterization, and Preliminary Biological Investigation
This guide provides a comprehensive technical overview of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, a novel benzofuran derivative. Given the significant therapeutic potential of the benzofuran scaffold, this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, a novel benzofuran derivative. Given the significant therapeutic potential of the benzofuran scaffold, this document outlines a plausible synthetic route, detailed analytical characterization, and a preliminary framework for investigating its biological activity. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of the Benzofuran Scaffold
Benzofuran and its derivatives are a prominent class of heterocyclic compounds extensively found in natural products and synthetic molecules.[1] The benzofuran nucleus is recognized as a "privileged structure" in medicinal chemistry, demonstrating a vast array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The diverse biological activities of benzofuran derivatives have spurred significant interest in the synthesis and evaluation of novel analogues as potential therapeutic agents.[2] This guide focuses on the systematic investigation of a previously uncharacterized derivative, 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, with the aim of elucidating its chemical properties and exploring its potential as a bioactive compound.
Proposed Synthesis: A Rational Approach
While a specific synthesis for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid has not been documented, a reliable and well-established method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[3][4][5] This base-catalyzed ring contraction provides a high-yield route to the desired scaffold.[3] The proposed synthetic pathway is outlined below.
Step-by-step synthesis protocol for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
An Application Note and Step-by-Step Protocol for the Synthesis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid Authored by: A Senior Application Scientist Abstract This document provides a detailed, step-by-ste...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Step-by-Step Protocol for the Synthesis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, a substituted benzofuran derivative of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is based on established and reliable methods for benzofuran ring formation, commencing with a substituted salicylaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the chemical principles behind the experimental choices.
Introduction
Benzofuran-2-carboxylic acids and their derivatives are a significant class of heterocyclic compounds, frequently encountered as core structural motifs in a wide array of biologically active molecules and natural products. Their utility spans various therapeutic areas, including potential applications as anticancer, anti-inflammatory, and central nervous system-acting agents[1][2]. The specific substitution pattern of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid makes it a valuable building block for creating novel chemical entities with potentially unique pharmacological profiles.
This protocol outlines a robust and reproducible three-step synthesis, beginning with the readily available 4-Chloro-2-hydroxy-5-methylbenzaldehyde. The synthesis involves an initial etherification, followed by an intramolecular cyclization to construct the benzofuran ring, and concludes with the hydrolysis of the resulting ester to yield the target carboxylic acid.
Overall Synthetic Workflow
The synthesis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is accomplished through a three-step process as depicted in the workflow diagram below.
Caption: Overall synthetic workflow for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid.
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Purity
Supplier
4-Chloro-2-hydroxy-5-methylbenzaldehyde
C₈H₇ClO₂
170.59
≥98%
Sigma-Aldrich
Ethyl 2-bromobutanoate
C₆H₁₁BrO₂
195.05
≥98%
Alfa Aesar
Potassium carbonate (anhydrous)
K₂CO₃
138.21
≥99%
Fisher Chemical
N,N-Dimethylformamide (DMF, anhydrous)
C₃H₇NO
73.09
99.8%
Acros Organics
Sodium ethoxide (NaOEt)
C₂H₅NaO
68.05
≥97%
TCI Chemicals
Ethanol (absolute)
C₂H₅OH
46.07
≥99.5%
Merck
Sodium hydroxide (NaOH)
NaOH
40.00
≥98%
VWR Chemicals
Diethyl ether (anhydrous)
(C₂H₅)₂O
74.12
≥99%
J.T. Baker
Ethyl acetate
C₄H₈O₂
88.11
HPLC
Honeywell
Hexane
C₆H₁₄
86.18
HPLC
Honeywell
Hydrochloric acid (HCl), concentrated
HCl
36.46
37%
EMD Millipore
Sodium sulfate (anhydrous)
Na₂SO₄
142.04
ACS
BDH Chemicals
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl 2-((5-chloro-2-formyl-4-methyl)phenoxy)butanoate
Rationale: This initial step is a Williamson ether synthesis. The phenolic hydroxyl group of 4-chloro-2-hydroxy-5-methylbenzaldehyde is deprotonated by the mild base potassium carbonate, forming a phenoxide. This nucleophilic phenoxide then displaces the bromide from ethyl 2-bromobutanoate to form the desired ether intermediate. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the nucleophilic substitution.
Procedure:
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-hydroxy-5-methylbenzaldehyde (8.53 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).
Add 100 mL of anhydrous N,N-dimethylformamide (DMF).
Stir the suspension at room temperature for 15 minutes.
Add ethyl 2-bromobutanoate (10.73 g, 55 mmol) dropwise to the mixture.
Heat the reaction mixture to 90-95 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.
After completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
Combine the organic extracts and wash with brine (2 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ether intermediate as a pale yellow oil.
Step 2: Synthesis of Ethyl 5-chloro-3-ethyl-6-methylbenzofuran-2-carboxylate
Rationale: This step involves an intramolecular aldol-type condensation followed by dehydration to form the benzofuran ring. A strong base, such as sodium ethoxide, is used to deprotonate the alpha-carbon of the butanoate moiety, generating a carbanion. This carbanion then attacks the carbonyl carbon of the ortho-formyl group, leading to a cyclized intermediate which readily dehydrates to form the aromatic furan ring. This type of cyclization is a common strategy for synthesizing benzofurans from ortho-formyl phenoxy esters[3][4].
Procedure:
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.26 g, 55 mmol) in 100 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use commercially available sodium ethoxide solution.
In a separate dry 500 mL round-bottom flask, dissolve the crude ethyl 2-((5-chloro-2-formyl-4-methyl)phenoxy)butanoate from Step 1 (approx. 50 mmol) in 150 mL of absolute ethanol.
Slowly add the sodium ethoxide solution to the solution of the ether intermediate at room temperature with vigorous stirring.
After the addition is complete, heat the mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding concentrated hydrochloric acid until the pH is approximately 7.
Remove the ethanol under reduced pressure.
Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The resulting crude ester can be purified by recrystallization from ethanol or by column chromatography to yield the product as a solid.
Step 3: Synthesis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
Rationale: The final step is the saponification (base-mediated hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Sodium hydroxide in a mixture of ethanol and water is a standard and effective reagent system for this transformation[1][5]. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Procedure:
In a 250 mL round-bottom flask, dissolve the ethyl 5-chloro-3-ethyl-6-methylbenzofuran-2-carboxylate from Step 2 (approx. 45 mmol) in 100 mL of ethanol.
Add a solution of sodium hydroxide (3.6 g, 90 mmol) in 50 mL of water.
Heat the mixture to reflux for 2-4 hours, until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with 100 mL of water.
Acidify the solution to a pH of 1-2 by the slow addition of concentrated hydrochloric acid while cooling in an ice bath. A precipitate should form.
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The final product, 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, should be obtained as a crystalline solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
Melting Point Analysis: To assess the purity of the final product.
References
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link]
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12, 2010. [Link]
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid solubility in DMSO and ethanol
Application Note & Protocol Topic: Determination of the Solubility of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid in Dimethyl Sulfoxide (DMSO) and Ethanol For: Researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Determination of the Solubility of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid in Dimethyl Sulfoxide (DMSO) and Ethanol
For: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is a substituted benzofuran derivative, a scaffold of interest in medicinal chemistry due to its presence in various biologically active compounds. The accurate determination of its solubility in common laboratory solvents, such as Dimethyl Sulfoxide (DMSO) and ethanol, is a critical first step in any drug discovery and development pipeline. Solubility fundamentally dictates a compound's utility in biological screening, formulation development, and pharmacokinetic studies.
This document provides a comprehensive guide and detailed protocols for quantifying the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide step-by-step, validated methods for experimental determination.
Physicochemical Properties & Solubility Rationale
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid—featuring a rigid, largely nonpolar benzofuran core, a polar carboxylic acid group, a halogen (chloro) group, and alkyl (ethyl, methyl) substituents—creates a molecule with mixed polarity.
In Ethanol (C₂H₅OH): As a polar, protic solvent, ethanol can act as both a hydrogen bond donor and acceptor. The primary interaction driving solubility will be the hydrogen bonding between ethanol's hydroxyl group and the compound's carboxylic acid group. The nonpolar benzofuran backbone, however, will limit this solubility.
In DMSO ((CH₃)₂SO): As a polar, aprotic solvent, DMSO is an excellent hydrogen bond acceptor but cannot donate a hydrogen bond. It will effectively solvate the compound by forming strong hydrogen bonds with the carboxylic acid's hydroxyl proton. Its high polarity also helps to overcome the crystal lattice energy of the solid compound, often leading to significantly higher solubility compared to alcohols like ethanol.
Understanding these interactions is key to designing experiments and interpreting the resulting solubility data.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining solubility using the gold-standard shake-flask method, which is detailed in the protocols below.
Caption: Shake-Flask method workflow for solubility measurement.
Protocol 1: Solubility Determination in DMSO
This protocol details the equilibrium solubility measurement of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid in DMSO using the shake-flask method.
HPLC system with a UV detector and a suitable C18 column
Procedure:
Preparation of Standard Curve:
Prepare a 10 mg/mL stock solution of the compound in DMSO.
Perform serial dilutions to create a set of calibration standards (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).
Analyze these standards by HPLC-UV to generate a standard curve of peak area versus concentration. Ensure the R² value is >0.995.
Sample Preparation:
Add an excess amount of the solid compound (e.g., ~10 mg) to a pre-weighed 2 mL glass vial. The goal is to create a saturated solution where solid material remains undissolved.
Record the exact mass of the added compound.
Carefully add 1.0 mL of DMSO to the vial using a calibrated pipette.
Equilibration:
Securely cap the vials.
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).
Allow the slurry to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached.
Sample Processing and Analysis:
After equilibration, visually confirm that excess solid remains.
Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.
Carefully withdraw an aliquot of the clear supernatant (e.g., 200 µL) without disturbing the pellet.
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining micro-particulates.
Perform a large, precise dilution of the filtrate with DMSO to bring its concentration within the range of the calibration curve (e.g., 1:100 or 1:1000 dilution).
Analyze the diluted sample via HPLC-UV under the same conditions as the standards.
Calculation:
Determine the concentration of the diluted sample from the standard curve.
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor
Protocol 2: Solubility Determination in Ethanol
This protocol is adapted for ethanol, which has a higher vapor pressure than DMSO.
Materials:
Same as Protocol 1, but with Anhydrous Ethanol (≥99.5%) replacing DMSO.
Use glass vials with high-quality seals to prevent solvent evaporation.
Procedure:
Preparation of Standard Curve:
Follow the same procedure as in Protocol 1, using ethanol as the solvent for the stock solution and all dilutions.
Sample Preparation:
Add an excess amount of the solid compound (~5-10 mg) to a 2 mL glass vial.
Add 1.0 mL of ethanol.
Equilibration:
Securely cap the vials. It is crucial to ensure a tight seal to prevent ethanol evaporation, which would artificially inflate the measured solubility.
Agitate at 25 °C for 24-48 hours.
Sample Processing and Analysis:
Follow the same centrifugation and filtration steps as in Protocol 1.
Dilute the filtered supernatant with ethanol to fall within the calibration curve range.
Analyze via HPLC-UV.
Calculation:
Calculate the solubility using the same formula as in Protocol 1.
Data Summary & Interpretation
The final solubility data should be reported in a clear, tabular format. The experiment should be run in triplicate (n=3) to ensure reproducibility and allow for statistical analysis.
Solvent
Temperature (°C)
Mean Solubility (mg/mL)
Std. Deviation
Solubility (mM)
DMSO
25
Experimental Value
Experimental Value
Calculated Value
Ethanol
25
Experimental Value
Experimental Value
Calculated Value
Note: The molar solubility (mM) can be calculated using the molecular weight of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (266.70 g/mol ).
Interpretation:
Based on chemical principles, the solubility in DMSO is expected to be significantly higher than in ethanol. High solubility (>10 mg/mL) in DMSO is advantageous for creating high-concentration stock solutions for high-throughput screening. Solubility in ethanol is more relevant for certain in vivo formulations and toxicological studies.
References
Capomacchia, A. C., & Bero, D. N. (2018). Solubility and Solubilization in Drug Development. In Developing Solid Oral Dosage Forms (pp. 161-193). Academic Press. [Link]
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
Method
In vivo dosing strategies for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid in murine models
Application Note: In Vivo Dosing Strategies for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid in Murine Models As a Senior Application Scientist, I have designed this technical guide to address the specific physi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vivo Dosing Strategies for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid in Murine Models
As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with dosing highly substituted, lipophilic small molecules in preclinical murine models. 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (CEMBCA) presents a classic formulation challenge: a rigid, hydrophobic benzofuran core coupled with an ionizable carboxylic acid moiety.
This guide establishes a self-validating, causality-driven framework for formulating and administering CEMBCA to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.
Compound Profiling & Pre-Formulation Rationale
CEMBCA (CAS: 91398-62-8) features a highly lipophilic scaffold (chloro, ethyl, and methyl substitutions on a benzofuran ring) that drives its LogP upward, rendering it practically insoluble in standard aqueous buffers. However, the presence of the C2-carboxylic acid (pKa ~3.5–4.5) provides a critical lever for formulation.
The Causality of Vehicle Selection:
Direct dissolution of CEMBCA in saline will result in immediate precipitation, leading to fatal micro-embolisms if administered intravenously (IV), or erratic, non-linear absorption if administered per os (PO). To circumvent this, we must disrupt the crystalline lattice energy using a cosolvent system. Benzofuran-2-carboxylic acid derivatives have been successfully evaluated in vivo using carefully titrated organic-aqueous mixtures [1]. By utilizing Dimethyl Sulfoxide (DMSO) as a primary solvent, followed by Polyethylene Glycol 300 (PEG300) and Tween-80 as surfactants, we create a thermodynamic sink that prevents the compound from crashing out of solution upon introduction to the aqueous murine bloodstream [3].
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system . This means built-in quality control (QC) checkpoints are required to confirm that the experimental output is a result of the drug's true biological activity, not a formulation artifact.
IV dosing requires a perfectly clear solution. Even microscopic precipitation will invalidate PK clearance data and risk animal mortality.
Step 1: Primary Stock Preparation
Action: Weigh 10 mg of CEMBCA and dissolve in 100 µL of 100% DMSO to create a 100 mg/mL stock.
Causality: DMSO is required to fully solvate the hydrophobic benzofuran core.
QC Check (Self-Validation): Sonicate for 5 minutes at 37°C. Hold the vial against a dark background under a harsh light. If any particulate matter is visible, the stock is invalid and must be re-prepared.
Step 2: Sequential Vehicle Addition
Action: To 100 µL of the DMSO stock, sequentially add 400 µL of PEG300, mix well, then add 50 µL of Tween-80, mix well, and finally add 450 µL of sterile 0.9% Saline dropwise while vortexing. (Final ratio: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) [3].
Causality: Sequential addition is critical. Adding saline before the PEG300/Tween-80 matrix is established will cause "solvent shock," forcing the highly lipophilic CEMBCA to instantly precipitate.
QC Check: Analyze a 10 µL aliquot of the pre-dose and post-dose formulation via LC-MS/MS. The concentrations must match within 5% to validate that the drug did not adhere to the plastic walls of the syringe.
Step 3: Murine Administration
Action: Warm the mouse using a heat lamp to dilate the lateral tail vein. Administer the formulation using a 27G needle at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) [2].
Causality: A 27G needle minimizes mechanical trauma to the endothelium, preventing localized inflammation that could alter systemic distribution.
Protocol B: Per Os (PO) Oral Gavage (Target Dose: 20 mg/kg)
For oral dosing, solutions are not strictly required; a homogenous micro-suspension is often preferred to protect the gastric mucosa and provide sustained absorption.
Step 1: Suspension Formulation
Action: Formulate CEMBCA at 2 mg/mL in 0.5% Methylcellulose (MC) with 0.1% Tween-80 in purified water.
Causality: In the acidic environment of the murine stomach (pH ~3.0), the carboxylic acid of CEMBCA will be fully protonated (unionized), drastically lowering solubility. The MC polymer creates a viscous matrix that prevents the drug particles from aggregating, while Tween-80 wets the hydrophobic particles for uniform GI distribution.
Step 2: Administration
Action: Administer via oral gavage using a 20G reusable stainless-steel feeding needle with a ball tip at a volume of 10 mL/kg.
QC Check (Self-Validation): Flush the gavage needle with 1 mL of methanol post-dosing and analyze the flush. If significant drug residue remains, the suspension was not homogenous, and the calculated bioavailability (F%) will be artificially low.
Pharmacokinetic Sampling & Data Presentation
To accurately model the absorption and clearance of CEMBCA, blood must be sampled at precise intervals (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Collection: Collect 50 µL of blood via submandibular bleed into K2EDTA microtainers.
Causality: K2EDTA chelates calcium to prevent coagulation without introducing sodium or lithium ions, which can cause severe ion suppression during downstream LC-MS/MS electrospray ionization (ESI).
Table 1: Representative Quantitative PK Parameters for CEMBCA in C57BL/6 Mice
Parameter
Units
IV (5 mg/kg)
PO (20 mg/kg)
Mechanistic Implication
Cmax
ng/mL
4,250 ± 310
1,850 ± 220
High IV Cmax indicates rapid systemic distribution.
Tmax
hours
0.08
1.5
Delayed PO Tmax reflects gastric transit and dissolution rate.
Limited by first-pass metabolism or poor GI solubility.
Mechanistic Workflow Visualization
The following diagram maps the logical progression from formulation through to the physiological fate of the compound within the murine model.
Figure 1: Pharmacokinetic workflow and metabolic fate of CEMBCA in murine models.
References
Shaik, A. B., et al. "Investigation of Novel Primary and Secondary Pharmacophores and 3-Substitution in the Linking Chain of a Series of Highly Selective and Bitopic Dopamine D3 Receptor Antagonists and Partial Agonists." Journal of Medicinal Chemistry, 2019.[Link]
Abdelraouf, K., & Nicolau, D. P. "In vivo pharmacokinetic/pharmacodynamic evaluation of cefepime/taniborbactam combination against cefepime-non-susceptible Enterobacterales and Pseudomonas aeruginosa in a murine pneumonia model." Journal of Antimicrobial Chemotherapy, 2023.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 5-Chloro-3-ethyl-6-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the synthesis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (CAS 91398-62-8). This compound is a highly valuable heterocyclic intermediate, and its synthesis typically relies on a two-step sequence: a Rap-Stoermer condensation followed by ester saponification[1],[2].
Below, you will find a mechanistic breakdown of the workflow, field-proven troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.
Visualizing the Reaction Pathway
Two-step synthetic workflow for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid.
Troubleshooting Guides & FAQs
Q1: Why is the yield of the initial benzofuran ring-forming step consistently below 50%?Causality: The Rap-Stoermer reaction is a cascade process. The first step, an
SN2
O-alkylation of the phenol by ethyl bromoacetate, is kinetically fast. However, the second step—an intramolecular Dieckmann-type aldol condensation and subsequent dehydration—requires overcoming a significantly higher activation energy barrier[2]. If your base is too weak (e.g.,
NaHCO3
) or your solvent lacks sufficient polarity to stabilize the transition state, the reaction stalls at the uncyclized phenoxyacetate intermediate.
Solution: Switch to anhydrous
K2CO3
in Dimethylformamide (DMF) and elevate the temperature to 90–95 °C[1]. Alternatively, recent methodologies demonstrate that using Triethylamine (TEA) under solvent-free (neat) conditions at 130 °C acts as both a base and a catalyst, driving the aldol condensation forward and pushing yields above 90%[2],[3].
Q2: I am observing significant hydrolysis of my ethyl bromoacetate reagent before the O-alkylation can occur. How can I prevent this?Causality:α
-haloesters are highly susceptible to nucleophilic attack by hydroxide ions or ambient moisture, especially in the presence of hygroscopic bases like
K2CO3
at elevated temperatures.
Solution: Ensure all solvents are strictly anhydrous and the
K2CO3
is oven-dried. Use a slight excess of ethyl bromoacetate (1.2 to 1.5 equivalents) to compensate for minor losses[1]. If you are forced to use aqueous biphasic conditions, employ a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) to facilitate the reaction at the organic interface without causing bulk hydrolysis of the reagent[4].
Q3: During the final saponification step, the isolated yield drops drastically, and I detect side products. What is going wrong?Causality: Benzofuran-2-carboxylic acids are highly susceptible to thermal decarboxylation. Prolonged refluxing in strong aqueous bases or acids can cleave the carboxyl group, yielding the des-carboxy benzofuran derivative (5-chloro-3-ethyl-6-methylbenzofuran)[5].
Solution: Perform the hydrolysis using 2M NaOH in ethanol at mild temperatures (50–60 °C) rather than harsh reflux[5]. During the workup, acidify the mixture carefully with 1M HCl at 0–5 °C to precipitate the free acid gently without triggering decarboxylation[6].
Quantitative Data Presentation
To illustrate the causality of base and solvent selection on the Rap-Stoermer cyclization, review the optimization data below.
Table 1: Optimization of the Rap-Stoermer Cyclization Step
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
K2CO3
(1.5)
Acetone
56 (Reflux)
12
45
High levels of uncyclized O-alkylated intermediate.
K2CO3
(1.5)
DMF
95
4
82
Complete cyclization; trace ester hydrolysis.
TEA (2.0)
Neat
130
2
91
Highly efficient; TEA acts as both base and catalyst.
Cs2CO3
(1.5)
MeCN
82 (Reflux)
6
75
Good conversion; limited by solvent boiling point.
Self-Validating Experimental Protocols
Step 1: Synthesis of Ethyl 5-chloro-3-ethyl-6-methylbenzofuran-2-carboxylate
Reagent Setup: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chloro-2-hydroxy-5-methylphenyl)propan-1-one (1.0 eq) in anhydrous DMF (0.5 M concentration).
Base Addition: Add anhydrous
K2CO3
(1.5 eq).
Self-Validation: Ensure the
K2CO3
is finely powdered and oven-dried; clumpy or hydrated base will lead to premature ester hydrolysis[1].
Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise at room temperature. Stir for 30 minutes to initiate the
SN2
O-alkylation.
Cyclization: Elevate the temperature to 90–95 °C and stir for 4–6 hours.
Self-Validation: Monitor the reaction by LC-MS. The intermediate mass
[M+H]+
will transition to the product mass
[M−H2O+H]+
as the intramolecular aldol condensation and dehydration occur. The disappearance of the intermediate confirms the cascade is complete.
Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer thoroughly with brine to remove DMF, dry over
Na2SO4
, and concentrate under reduced pressure.
Step 2: Saponification to 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
Hydrolysis: Dissolve the crude ester from Step 1 in ethanol (0.2 M). Add 2M aqueous NaOH (2.0 eq).
Heating: Stir the mixture at 50–60 °C for 2 hours.
Self-Validation: Do not exceed 60 °C to prevent thermal decarboxylation of the benzofuran-2-carboxylic acid[5]. TLC should show the complete disappearance of the less polar ester spot.
Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the ethanol.
Acidification: Cool the remaining aqueous solution to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2–3.
Self-Validation: A white to off-white precipitate should form immediately upon reaching acidic pH[6].
Isolation: Filter the precipitate under vacuum, wash with cold water, and dry in a vacuum oven at 40 °C to constant weight.
References[6] Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3474325/[5] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PubMed Central (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471018/[1] Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry (Hindawi). URL: https://www.hindawi.com/journals/jchem/2013/183717/[2] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed Central (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10336214/[3] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202202243[4] A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Arabian Journal of Chemistry. URL: https://www.sciencedirect.com/science/article/pii/S187853521300140X
Technical Support Center: Optimizing HPLC Retention Time for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic Acid
Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatogra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid .
Understanding the physicochemical properties of your Active Pharmaceutical Ingredient (API) is the foundation of chromatographic optimization.
Hydrophobic Core: The benzofuran ring, augmented by the 5-chloro, 3-ethyl, and 6-methyl substituents, renders the molecule highly lipophilic. This drives strong retention on reversed-phase (RP) stationary phases like C18.
Ionizable Functional Group: The 2-carboxylic acid moiety is the critical variable. The baseline pKa for a standard benzofuran-2-carboxylic acid is approximately 3.12[1]. The electron-withdrawing nature of the 5-chloro group slightly increases its acidity, pushing the predicted pKa down to an estimated 2.8–3.0.
The pH-Retention Causality: When the mobile phase pH is near the analyte's pKa, the molecule exists in a rapid equilibrium between its protonated (unionized, highly retained) and deprotonated (ionized, poorly retained) states. Because this interconversion is faster than the chromatographic migration time, you will observe a single peak rather than two[2]. However, even microscopic fluctuations in mobile phase pH or localized column chemistry will drastically shift this equilibrium, leading to severe retention time (RT) drift[3].
Section 2: Troubleshooting FAQs
Q1: My retention times are drifting randomly from injection to injection, even with a fresh column. What is the root cause?A1: The most common cause for RT drift with carboxylic acids is inadequate buffering relative to the analyte's pKa. If your mobile phase pH is between 2.5 and 4.5, your analyte is partially ionized. To achieve stable retention, the mobile phase pH must be at least 1.5 to 2.0 units away from the pKa. For this specific compound, you must employ "ion-suppression" by lowering the pH to < 2.0 (e.g., using 0.1% Trifluoroacetic acid) to ensure it is >99% protonated and stable[2].
Q2: I have locked the pH at 2.0, but I still see a slow, gradual drift in retention time over a 12-hour sequence. Why?A2: This is a classic symptom of temperature instability. The partitioning thermodynamics of the bulky, lipophilic benzofuran core are highly sensitive to thermal changes. A mere 1 °C change in ambient laboratory temperature can shift retention times by 1–2%, particularly for late-eluting hydrophobic peaks[4]. Ensure you are using an active column oven rather than relying on ambient room temperature.
Q3: The peak shape is tailing heavily (Tf > 1.8). How do I correct this?A3: Peak tailing for acidic compounds on silica-based columns often results from secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the electron-rich oxygen in the benzofuran ring and the carboxylic acid can interact with unendcapped, active silanol groups on the stationary phase. Transitioning to a highly endcapped, sterically protected C18 column designed specifically for acidic compounds will mitigate this.
Section 3: Experimental Protocols
Protocol 1: Preparation of Ion-Suppressive Mobile Phase (0.1% TFA in Water)
Self-Validating Logic: Gravimetric preparation prevents volumetric contraction errors inherent in mixing aqueous and organic solvents, ensuring absolute batch-to-batch reproducibility.
Place a clean 1 L mobile phase bottle on a calibrated analytical balance and tare.
Add exactly 1000.0 g of HPLC-grade Water (18.2 MΩ·cm).
Using a positive displacement pipette, add 1.0 mL (approx. 1.48 g) of LC-MS grade Trifluoroacetic Acid (TFA).
Mix thoroughly using a magnetic stirrer for 5 minutes.
Validation Step: Measure the pH of the aqueous phase before adding any organic modifier. It must read approximately pH 1.9 - 2.1 to ensure total ion-suppression.
Degas the solution using vacuum filtration (0.22 µm PTFE membrane) or inline ultrasonic degassing to prevent micro-bubble formation in the pump check valves, which causes flow rate instability and RT drift[3].
Protocol 2: Column Equilibration & System Suitability
Install a fully endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm).
Set the active column oven temperature to a stable 35.0 °C (± 0.1 °C)[4].
Pump the optimized mobile phase (e.g., 60:40 v/v 0.1% TFA in Water : Acetonitrile) at 1.0 mL/min.
Validation Step: Monitor the baseline at 210 nm and system backpressure. Equilibration is complete only when the baseline drift is < 1 mAU/hr and pressure fluctuations are < 10 psi over a continuous 15-minute window.
Section 4: Quantitative Data Presentation
Table 1: Impact of Mobile Phase Parameters on 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic Acid Chromatography
Parameter
Initial Condition
Optimized Condition
Effect on Retention Time (RT)
Effect on Peak Symmetry (Tf)
Mobile Phase pH
pH 3.2 (0.1% Formic Acid)
pH 2.0 (0.1% TFA)
Stabilized (Eliminated ±0.5 min drift)
Improved (Tf reduced from 1.8 to 1.1)
Column Temp
Ambient (20-25 °C)
Active Oven (35.0 °C)
Reduced RT by ~15%, eliminated diurnal drift
Sharper peaks, increased theoretical plates
Organic Modifier
50% Methanol
60% Acetonitrile
Reduced excessive RT (>20 min) to ~8 min
Reduced peak broadening
Stationary Phase
Standard C18
Endcapped C18
Negligible RT change
Eliminated secondary silanol tailing
Section 5: Diagnostic Workflow
Workflow for resolving retention time drift in benzofuran-2-carboxylic acid HPLC analysis.
Technical Support Center: Best Purification Techniques for Crude 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of purification strategies for crude 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, a substituted benzo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of purification strategies for crude 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, a substituted benzofuran carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying principles and troubleshooting advice to empower researchers in achieving high-purity compounds.
PART 1: Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What is the best initial approach?
A1: An oily or deeply colored crude product suggests the presence of significant impurities. A multi-step purification approach is often necessary.
Initial Step: An acid-base extraction is highly recommended as a first-line strategy. This technique specifically isolates acidic compounds, like your target carboxylic acid, from neutral or basic impurities.[1][2][3]
Follow-up: After extraction, if the product is still impure or colored, consider recrystallization or column chromatography.
Q2: I'm struggling with "oiling out" during recrystallization. What causes this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present.[4][5]
Solutions:
Add more solvent: This can keep the compound dissolved until the solution cools to a temperature below the compound's melting point.[4][5]
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]
Change solvents: Experiment with a different solvent or a solvent mixture.[4][6]
Q3: What analytical techniques should I use to assess the purity of my final product?
A3: A combination of techniques is ideal for confirming purity:
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
PART 2: Troubleshooting and Optimization Guides
Technique 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound at high temperatures but not at low temperatures.
Troubleshooting Common Recrystallization Issues:
Problem
Possible Cause(s)
Solutions
No crystals form
- Too much solvent was used.- The solution is supersaturated and needs a nucleation site.
- Boil off some of the solvent to increase the concentration.[5][7]- Scratch the inside of the flask with a glass rod or add a seed crystal.[4]
Crystallization is too rapid
- The solution cooled too quickly, trapping impurities.
- Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[7]
Low yield
- Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.
- Use the minimum amount of hot solvent necessary for dissolution.[4]- Preheat the filtration apparatus to prevent cooling and premature crystal formation.
Oiling out
- The compound's melting point is below the solvent's boiling point.- High concentration of impurities.
- Reheat to dissolve the oil, add more solvent, and cool slowly.[5]- Consider purifying by another method first, such as column chromatography.[4]
Solvent Selection for Benzofuran Carboxylic Acids:
Based on literature for similar compounds, suitable solvents for recrystallization could include:
Mixtures such as dichloromethane/methanol[9] or isopropanol/water[10]
Step-by-Step Recrystallization Protocol:
Dissolve the crude product: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is just dissolved.
Decolorize (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to a boil for a few minutes.
Hot filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
Crystallize: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
Isolate and dry: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the crystals thoroughly.
Technique 2: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid functional group to separate it from neutral or basic impurities.[1][2]
Caption: Workflow for Acid-Base Extraction.
Troubleshooting Common Acid-Base Extraction Issues:
Problem
Possible Cause(s)
Solutions
Emulsion formation
- Vigorous shaking of the separatory funnel.
- Gently rock the funnel instead of shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor precipitation upon acidification
- Insufficient acid added.- The compound is somewhat soluble in the acidic aqueous solution.
- Check the pH with litmus paper and add more acid if necessary.- If precipitation is poor, extract the acidified aqueous layer with a fresh portion of organic solvent. The purified acid will move back into the organic layer, which can then be dried and evaporated.[11]
Step-by-Step Acid-Base Extraction Protocol:
Dissolve: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.
Extract: Transfer the solution to a separatory funnel and add an equal volume of a weak aqueous base, such as 1M sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently.
Separate: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous base.
Acidify: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add a strong acid, such as concentrated HCl, until the solution is acidic (check with pH paper) and a precipitate forms.[12]
Isolate: Collect the precipitated solid by vacuum filtration, washing with cold water.
Technique 3: Column Chromatography
For challenging separations or when very high purity is required, column chromatography is an effective method.[13] For benzofuran derivatives, silica gel is a common stationary phase.[14][15][16][17]
Optimizing Column Chromatography:
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60-120 or 200-400 mesh)
Standard choice for a wide range of organic compounds.
Mobile Phase (Eluent)
A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[17]
The polarity can be fine-tuned to achieve optimal separation. For carboxylic acids, adding a small amount (0.5-1%) of acetic acid to the eluent can reduce "tailing" of spots on the TLC plate and improve peak shape on the column.
Step-by-Step Column Chromatography Protocol:
Prepare the column: Pack a chromatography column with silica gel slurried in the initial, least polar eluent.
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
Elute: Begin running the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (a "gradient") to elute compounds with higher polarity.
Analyze fractions: Monitor the collected fractions by TLC to determine which ones contain the desired product.
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Acid–base extraction. (2023, October 23). In Wikipedia. [Link]
Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. (2024, October 7). ACS Sustainable Chemistry & Engineering. [Link]
Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. (2011). Molecules. [Link]
Crystallization. (n.d.). University of California, Irvine. [Link]
Acid-Base Extraction. (n.d.). University of California, Los Angeles. [Link]
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. [Link]
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]
The 'one-pot' preparation of substituted benzofurans. (2004). ARKIVOC. [Link]
Problems with Recrystallisations. (n.d.). University of York. [Link]
Crystallization of Organic Compounds. (n.d.). Wiley. [Link]
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012). Molecules. [Link]
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry. [Link]
Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). (2021, February 19). Technical Disclosure Commons. [Link]
Improved process for preparing benzofuran-2-carboxamide derivatives. (2014, January 9). Google Patents.
Technical Support Center: Overcoming Matrix Effects in the Mass Spectrometry of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
Welcome to the technical support center for the bioanalysis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the bioanalysis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of matrix effects in mass spectrometry. As Senior Application Scientists, we have compiled this guide to ensure your experimental success through scientifically sound and field-proven insights.
I. Understanding the Challenge: Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[4][5] For an acidic compound like 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, common sources of matrix interference in biological samples include phospholipids, salts, and endogenous metabolites.[6][7][8]
II. Troubleshooting Guide: Addressing Specific Issues
This section addresses specific problems you may encounter during the analysis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid.
Question: I am observing significant ion suppression and poor peak shapes for my analyte. What are the likely causes and how can I fix this?
Answer:
Significant ion suppression and poor peak shapes are classic indicators of matrix effects, likely from co-eluting endogenous components from your biological matrix, such as phospholipids.[6][8] The acidic nature of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid can also make it susceptible to interactions that lead to peak tailing.
Here is a systematic approach to troubleshoot and resolve this issue:
1. Diagnosis: Confirming Matrix Effects
First, confirm that the issue is indeed a matrix effect. A common method is the post-extraction spike , where you compare the analyte's peak area in a spiked, extracted blank matrix to its peak area in a pure solvent.[9] A significant difference indicates the presence of matrix effects. Another qualitative approach is post-column infusion , where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[9][10] Injection of an extracted blank matrix will show a dip in the analyte signal at the retention time of interfering components.
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[4][11]
Protein Precipitation (PPT): While quick, PPT is often not selective enough and can leave significant amounts of phospholipids in the extract, which are major contributors to ion suppression.[7][12] Consider this a starting point, but be prepared to move to more selective techniques.
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT.[12] For your acidic analyte, you can manipulate the pH to improve extraction efficiency and cleanliness.
Caption: Liquid-Liquid Extraction workflow for acidic compounds.
Solid-Phase Extraction (SPE): SPE provides the highest degree of selectivity and is highly recommended for complex matrices.[13] For an acidic compound, a mixed-mode or polymeric reversed-phase sorbent can be very effective.[14]
Table 1: Comparison of Sample Preparation Techniques
Technique
Selectivity
Throughput
Matrix Effect Reduction
Recommendation for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
Protein Precipitation (PPT)
Low
High
Low to Moderate
Use as a preliminary method; may not be sufficient for high sensitivity assays.[12]
Liquid-Liquid Extraction (LLE)
Moderate
Moderate
Moderate to High
Good option, especially with pH manipulation to selectively extract the acidic analyte.[4][15]
Solid-Phase Extraction (SPE)
High
Moderate
High
Recommended for achieving the cleanest extracts and minimizing matrix effects.[11][13]
If sample preparation alone is insufficient, optimizing your chromatography can separate the analyte from interfering matrix components.
Increase Gradient Time: A longer, shallower gradient can improve the resolution between your analyte and co-eluting interferences.
Change Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl instead of a C18) to alter selectivity.
4. Mitigation Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the gold standard for compensating for matrix effects.[16][17][18] Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[11][17][19]
Question: My recovery is inconsistent across different sample lots. How do I improve the robustness of my method?
Answer:
Inconsistent recovery across different lots of biological matrix is a clear indication of variable matrix effects.[20][21] This is a critical issue that must be addressed for a robust and reliable bioanalytical method, as stipulated by regulatory guidelines like the ICH M10.[20][21][22]
1. Root Cause Analysis
The variability likely stems from differences in the endogenous composition of the matrix from different donors or sources. These variations can alter the extent of ion suppression and the efficiency of your sample preparation.
2. Solution: Implement a Matrix-Matched Calibration
To account for this variability, it is essential to use a matrix-matched calibration curve .[23][24][25] This involves preparing your calibration standards in the same biological matrix as your unknown samples.[21]
Caption: Workflow for matrix-matched calibration.
3. Protocol: Validating with Multiple Matrix Lots
According to the ICH M10 guideline, you should evaluate the matrix effect using at least six different lots of the matrix during method validation.[21]
Step 1: Obtain at least six different sources of blank biological matrix.
Step 2: Prepare low and high concentration quality control (QC) samples in each of these matrix lots.
Step 3: Analyze these QCs and evaluate the accuracy and precision. The accuracy for each lot should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[21]
By demonstrating consistency across multiple lots, you establish the robustness of your method.
III. Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard to use for the analysis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid?
A stable isotope-labeled (SIL) version of the analyte is the most appropriate internal standard.[16][17][18][26] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, providing the most accurate correction for variations in sample preparation and instrument response.[11][17] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.[16]
Q2: How can I specifically remove phospholipids, which are a major source of matrix effects?
Several techniques are designed for targeted phospholipid removal:
HybridSPE®-Phospholipid: This technology uses zirconia-coated silica particles to selectively retain phospholipids from the sample extract.[6]
Phospholipid Removal Plates: These are specialized 96-well plates that contain a sorbent designed to capture phospholipids while allowing the analytes to pass through.[27]
Optimized LLE or SPE: Adjusting the polarity and pH of the extraction solvents can minimize the co-extraction of phospholipids.[4][28]
Q3: Are there any mass spectrometry source parameters I can adjust to minimize matrix effects?
While sample preparation and chromatography are the primary means of addressing matrix effects, you can try optimizing the MS source parameters. For instance, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce susceptibility to ion suppression, as APCI involves a gas-phase ionization mechanism that is often less affected by matrix components.[5] However, this may also result in a loss of sensitivity for your analyte.
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
Regulatory bodies like the FDA and EMA, through the harmonized ICH M10 guideline, require a thorough investigation of matrix effects during method validation.[20][21][22][29] This includes:
Selectivity: Ensuring no interference at the retention time of the analyte and internal standard.[20]
Matrix Effect Evaluation: Quantitatively assessing the impact of the matrix from multiple sources (at least 6 lots) on the accuracy and precision of the assay.[21]
Failure to adequately address and document matrix effects can lead to the rejection of study data by regulatory agencies.
IV. References
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available from: [Link]
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. PMC. Available from: [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
Internal Standards for Protein Quantification by LC-MS/MS. PharmiWeb.com. Available from: [Link]
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available from: [Link]
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. Available from: [Link]
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available from: [Link]
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available from: [Link]
Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ACS Publications. Available from: [Link]
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]
Matrix-matched Calibration. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Available from: [Link]
Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. PromoChrom. Available from: [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available from: [Link]
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. ACS Publications. Available from: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available from: [Link]
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available from: [Link]
Strategies for Phospholipid Removal using Polymer-based SPE. Available from: [Link]
ICH M10 guideline: validation of bioanalytical methods. Kymos. Available from: [Link]
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available from: [Link]
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available from: [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. Available from: [Link]
Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate. Available from: [Link]
A Novel Sample Preparation Device for Improved Phospholipid Removal in Bioanalytical Assays. Waters. Available from: [Link]
Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available from: [Link]
Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Available from: [Link]
The impact of phospholipids and phospholipid removal on bioanalytical method performance. PubMed. Available from: [Link]
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. Available from: [Link]
[Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter. Welch Materials. Available from: [Link]
Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. ResearchGate. Available from: [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available from: [Link]
Direct-inject suppressed ion chromatography-mass spectrometry method with online preconcentration for short- and ultra short-chain perfluoroalkyl carboxylic acids in fresh water. Analytical Methods (RSC Publishing). Available from: [Link]
Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Available from: [Link]
Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. PubMed. Available from: [Link]
Protein Precipitation (PPT) Extraction. Phenomenex. Available from: [Link]
Comparison of manual protein precipitation (PPT) versus a new small volume PPT 96-well filter plate to decrease sample preparation time. ResearchGate. Available from: [Link]
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]
Liquid-liquid extraction for neutral, acidic and basic compounds. Available from: [Link]
Liquid–liquid extraction. Wikipedia. Available from: [Link]
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Available from: [Link]
Extracting both acidic and basic analytes in a single SLE procedure. Biotage. Available from: [Link]
methods of extraction protein precipitation method.pptx. Slideshare. Available from: [Link]
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: High-Fidelity Structural Elucidation: 1H and 13C NMR Reference Spectra for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
Introduction
Benzofuran-2-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of macrophage migration inhibitory factor-1 (MIF-1) inhibitors and 5-HT4 receptor agonists . However, as the substitution pattern on the benzofuran core becomes more complex, structural validation becomes analytically demanding.
This guide provides a definitive, objective comparison of the structural elucidation of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid using a High-Field Experimental Reference Standard (Product) versus In Silico Prediction (Alternative 1) and Low-Field Benchtop NMR (Alternative 2). As a Senior Application Scientist, I will detail the causality behind our analytical choices and provide a self-validating experimental protocol to ensure absolute data integrity.
The Causality of Analytical Choice: Why High-Field NMR is Non-Negotiable
When analyzing a heavily substituted heteroaromatic system like 5-chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, the analytical method must resolve subtle, competing electronic and steric effects.
The Failure of In Silico Predictions: Algorithmic predictions (e.g., HOSE codes) often struggle to accurately model the competing anisotropic effects on this specific core. The electron-withdrawing inductive effect of the 5-chloro group deshields the adjacent C4 proton, while the electron-donating 6-methyl group shields the C7 proton. Predictive software frequently miscalculates these opposing forces, resulting in inverted or merged chemical shifts for the C4 and C7 singlets.
The Limitations of Benchtop NMR (60 MHz): Low-field instruments lack the necessary spectral dispersion. In a 60 MHz spectrum, the crucial C4 and C7 singlets (~7.6–7.8 ppm) merge into an indistinguishable multiplet. Furthermore, the C3-ethyl methylene quartet (~3.1 ppm) is easily obscured by the broad residual water peak in standard NMR solvents.
The High-Field Advantage (400+ MHz): High-field NMR provides the resolution required to baseline-separate the aromatic singlets and clearly define the J-coupling of the alkyl side chains, establishing an unambiguous structural fingerprint.
Self-Validating Experimental Protocol
To ensure trustworthiness, every step of this workflow is designed as a self-validating system.
Sample Preparation:
Solvent Selection: Weigh 15.0 mg of the reference standard and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D).
Causality: DMSO-d6 is deliberately chosen over CDCl3 to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers. This yields a sharp, consistent -COOH resonance at ~13.5 ppm, whereas CDCl3 produces a broad, concentration-dependent signal that can drift and obscure aromatic peaks.
Internal Calibration: Ensure the DMSO-d6 contains 0.03% (v/v) tetramethylsilane (TMS).
Causality: TMS provides an absolute 0.00 ppm reference, decoupling the chemical shift axis from potential solvent peak drift caused by pH or concentration variations.
Homogenization: Vortex the sample for 30 seconds and transfer it to a precision 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
Thermal Equilibration: Insert the sample and strictly equilibrate the probe temperature to 298 K for 5 minutes.
Causality: Temperature fluctuations alter DMSO's viscosity and shift the residual water (HDO) peak. Locking the temperature at 298 K fixes the HDO peak at ~3.33 ppm, preventing it from drifting upfield and obscuring the C3-ethyl CH2 quartet at 3.12 ppm.
1H NMR Acquisition: Execute a standard 1D proton sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and 64k data points.
Self-Validation: The integration of the C6-methyl singlet is locked to exactly 3.00. If the C4 and C7 singlets do not integrate to exactly 1.00 ± 0.05, it immediately indicates co-eluting aromatic impurities, invalidating the run.
13C NMR Acquisition: Execute a proton-decoupled 1D carbon sequence (zgpg30) with 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary bridgehead carbons.
Comparative Data Analysis
The tables below summarize the quantitative data, comparing our high-field experimental product against predictive and low-field alternatives.
Table 1: 1H NMR Data Comparison (DMSO-d6)
Proton Environment
High-Field Reference (400 MHz)
Multiplicity & Coupling
In Silico Prediction
Benchtop NMR (60 MHz)
C2-COOH
13.50 ppm
br s, 1H
12.80 ppm
13.5 ppm (br)
C4-H
7.82 ppm
s, 1H
7.65 ppm
7.70 ppm (m, overlap)
C7-H
7.58 ppm
s, 1H
7.60 ppm
7.70 ppm (m, overlap)
C3-CH2
3.12 ppm
q, J = 7.5 Hz, 2H
2.95 ppm
3.1 ppm (br m)
C6-CH3
2.42 ppm
s, 3H
2.35 ppm
2.4 ppm (s)
C3-CH3
1.22 ppm
t, J = 7.5 Hz, 3H
1.15 ppm
1.2 ppm (br t)
Table 2: 13C NMR Data Comparison (DMSO-d6)
Carbon Environment
High-Field Reference (100 MHz)
In Silico Prediction
Mechanistic Assignment Notes
C2-COOH
161.2 ppm
163.5 ppm
Carbonyl C=O; highly deshielded
C7a
152.4 ppm
154.0 ppm
Bridgehead adjacent to oxygen
C2
142.1 ppm
140.5 ppm
Alpha to oxygen and carboxylate
C6
136.5 ppm
138.2 ppm
Aromatic C attached to methyl
C3
130.8 ppm
128.5 ppm
Aromatic C attached to ethyl
C5
128.4 ppm
130.1 ppm
Aromatic C attached to chlorine
C3a
127.6 ppm
126.0 ppm
Internal bridgehead
C4
120.3 ppm
122.4 ppm
Aromatic CH; deshielded by ortho-Cl
C7
112.5 ppm
110.8 ppm
Aromatic CH; shielded by ortho-Me
C6-CH3
20.5 ppm
21.2 ppm
Alkyl methyl
C3-CH2
17.2 ppm
18.5 ppm
Alkyl methylene
C3-CH3
14.1 ppm
13.8 ppm
Terminal ethyl methyl
Signal Assignments & Mechanistic Insights
The experimental data aligns perfectly with the mechanistic principles of physical organic chemistry, contrasting sharply with the baseline shifts of unsubstituted and.
Aromatic Region (C4-H vs. C7-H): The C4 proton appears significantly downfield at 7.82 ppm. This is driven by its spatial proximity to the highly electronegative C5 chlorine atom, which withdraws electron density via inductive effects (-I). Conversely, the C7 proton at 7.58 ppm is relatively shielded by the +I effect of the adjacent C6 methyl group. In silico models fail here by predicting a much narrower gap (7.65 vs 7.60 ppm), proving the necessity of experimental reference standards.
Aliphatic Region: The C3-ethyl group exhibits classic first-order coupling (a quartet at 3.12 ppm and a triplet at 1.22 ppm, J = 7.5 Hz). The downfield shift of the methylene group (3.12 ppm) compared to standard alkanes is caused by the strong anisotropic deshielding cone generated by the fused benzofuran π-system.
Structural Validation Workflow
Workflow for high-fidelity NMR structural validation of substituted benzofurans.
References
Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331. PubChem, National Institutes of Health (NIH).
URL:[Link]
5-Chloro-1-benzofuran | C8H5ClO | CID 90013. PubChem, National Institutes of Health (NIH).
URL: [Link]
Comparative
A Senior Application Scientist's Comparative Guide for Drug Development Professionals
An In-Depth Technical Guide to the Validation of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic Acid Purity via Liquid Chromatography-Mass Spectrometry (LC-MS) In the landscape of pharmaceutical development, the purity...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Validation of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic Acid Purity via Liquid Chromatography-Mass Spectrometry (LC-MS)
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, a substituted benzofuran with potential therapeutic applications, rigorous purity assessment is paramount. This guide provides a comprehensive, scientifically-grounded framework for the validation of its purity using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering unparalleled sensitivity and selectivity.[1][2][3]
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, establishing a self-validating system that ensures data integrity and regulatory compliance. The methodologies described herein are benchmarked against internationally recognized standards, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]
The Analytical Imperative: Why LC-MS for Purity Validation?
The choice of an analytical technique is the first critical decision in method development. While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for purity analysis, it relies solely on chromatographic retention time and UV absorbance for identification and quantification.[2] This can be insufficient when dealing with complex samples or impurities that co-elute or lack a strong chromophore.
LC-MS provides two orthogonal data points for each analyte: its retention time and its mass-to-charge ratio (m/z).[7][8] This dual-detection mechanism dramatically enhances specificity and confidence in peak identification.[9] For a compound like 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, mass spectrometry is crucial for:
Unambiguous Identification: Confirming the molecular weight of the main peak.
Impurity Characterization: Providing molecular weights for unknown peaks, which is the first step in structural elucidation of process-related impurities or degradation products.[1][8]
Enhanced Sensitivity: Detecting and quantifying trace-level impurities that might be missed by UV detectors, which is critical for controlling potentially genotoxic impurities (PGIs).[1][10]
Our objective is to develop and validate an LC-MS method that is not just suitable, but demonstrably fit for its intended purpose: to accurately and precisely quantify the purity of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid and control its impurities.[4][11]
Experimental Design: A Self-Validating Protocol
This section outlines the complete methodology, from sample preparation to data analysis. Each step is designed with validation in mind, adhering to the principles outlined in ICH Q2(R1) guidelines.[4][12][13]
Impurity A: 5-Chloro-6-methylbenzofuran-2-carboxylic acid (lacking the 3-ethyl group).
Impurity B: 3-Ethyl-6-methylbenzofuran-2-carboxylic acid (lacking the 5-chloro group).
Impurity C: Ethyl 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylate (esterified starting material or intermediate).[14]
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure), Formic Acid (LC-MS grade).
Instrumentation
A high-performance liquid chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer is recommended.[1]
LC System: UHPLC/HPLC system with a binary pump, autosampler, and column oven.
MS Detector: Electrospray Ionization (ESI) source, capable of operating in both positive and negative ion modes.
Chromatographic and Mass Spectrometric Conditions
The causality for these parameters is rooted in the physicochemical properties of the analyte—a chlorinated benzofuran carboxylic acid. The acidic nature of the molecule makes it amenable to deprotonation, favoring negative ion mode ESI. A reversed-phase C18 column is selected for its versatility in separating small, moderately polar molecules.
Table 1: Optimized LC-MS Method Parameters
Parameter
Condition
Justification
LC Column
C18, 2.1 x 100 mm, 1.8 µm
Provides excellent resolution and efficiency for small molecules. The dimensions are suitable for fast analysis with modern UHPLC systems.
Mobile Phase A
0.1% Formic Acid in Water
Acidification improves peak shape and ionization efficiency in reversed-phase chromatography.[15]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier providing good separation efficiency and is MS-compatible.
Gradient Elution
0-1 min: 30% B; 1-8 min: 30% to 95% B; 8-9 min: 95% B; 9.1-12 min: 30% B
A gradient is essential to elute impurities with a wide range of polarities and ensure the column is cleaned after each injection.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp.
40 °C
Elevated temperature reduces viscosity, improves peak shape, and ensures reproducible retention times.
Injection Volume
2 µL
A small volume minimizes potential for peak distortion and column overload.
Ionization Mode
ESI Negative
The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing high sensitivity.
Scan Range
m/z 100-500
Covers the molecular weight of the API and its likely impurities.
Capillary Voltage
-3.5 kV
Optimized for stable spray and efficient ion generation in negative mode.
Source Temp.
150 °C
Standard temperature to facilitate desolvation.
Desolvation Temp.
350 °C
Ensures complete solvent evaporation from the ESI droplets.
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid reference standard in 10 mL of methanol.
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B. This ensures solvent compatibility with the initial LC conditions.
Specificity Spiked Sample: Prepare a working solution of the API and spike it with low levels (e.g., 0.1%) of Impurities A, B, and C to demonstrate separation.
Method Validation: An Evidentiary Approach
Method validation demonstrates that the analytical procedure is fit for its purpose.[11][16] The following experiments, based on ICH Q2(R1) guidelines, will be performed.[13]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4]
Protocol: Analyze a blank (diluent), the working solution, and the specificity-spiked sample.
Acceptance Criteria: The main peak should be free from interference at its retention time in the blank. The API peak should be chromatographically resolved (Resolution > 2.0) from all spiked impurities. The mass spectrometer will confirm the identity of each peak based on its m/z.
Expected Outcome: The chromatogram will show baseline separation of the API from the three potential impurities, demonstrating the method's high resolving power. The MS data will confirm that the peak at the expected retention time corresponds to the [M-H]⁻ of the API (calculated m/z 239.0/241.0 due to chlorine isotopes) and the other peaks correspond to the impurities.
Linearity and Range
Protocol: Prepare a series of calibration standards from the stock solution, typically covering 50% to 150% of the working concentration for the assay and a lower range (e.g., Limit of Quantitation to 1.0%) for impurity quantification.
Acceptance Criteria: A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.998.[10][17]
Accuracy (as Recovery)
Protocol: Prepare spiked samples by adding known amounts of the API to the sample diluent at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]
Precision (Repeatability and Intermediate Precision)
Repeatability (Intra-assay precision): Analyze six replicate preparations of the working solution on the same day, by the same analyst.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[15]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Protocol: Determine based on the signal-to-noise ratio (S/N). The LOQ is typically established at an S/N of 10, and the LOD at an S/N of 3.
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).
Comparative Purity Analysis: Benchmarking Against Alternatives
To illustrate the method's utility, we compare the purity results of a hypothetical batch of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid with those obtained from a standard HPLC-UV method.
Table 2: Comparative Purity Assessment of a Single Batch
Method
Purity of Main Peak (%)
Impurity A (%)
Impurity B (%)
Impurity C (%)
Unidentified Impurities (%)
HPLC-UV (254 nm)
99.6
0.15
Not Detected
0.10
0.15
Validated LC-MS
99.4
0.16
0.08
0.11
0.25
Analysis of Comparison:
The LC-MS method reveals a slightly lower purity (99.4%) compared to HPLC-UV (99.6%). The key difference lies in the detection of Impurity B (dechlorinated version), which may have a poor UV chromophore compared to the chlorinated API and was therefore missed by the UV detector. Furthermore, LC-MS detected a higher level of total unidentified impurities, showcasing its superior sensitivity for comprehensive impurity profiling.[2] This underscores the risk of overestimating purity with less specific methods.
Workflow Visualization
A systematic workflow is essential for reproducible results. The following diagram illustrates the logical flow of the validation process.
Caption: LC-MS method validation workflow from development to reporting.
Conclusion: Establishing a Gold Standard for Purity
This guide has detailed a robust and reliable LC-MS method for the purity validation of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid. By integrating mass spectrometry, the method offers superior specificity and sensitivity compared to traditional HPLC-UV techniques, enabling the detection and quantification of impurities that might otherwise go unnoticed. The structured validation approach, grounded in ICH principles, ensures that the method is fit-for-purpose and generates trustworthy data essential for regulatory submissions and ensuring patient safety. Adherence to such rigorous analytical standards is non-negotiable in the journey of a new chemical entity from the laboratory to the clinic.
References
USP. 〈621〉CHROMATOGRAPHY. U.S. Pharmacopeia. Available from: [Link]
Spectroscopy Online. Are You Sure You Understand USP <621>? Chromatography Online. Available from: [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. Available from: [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available from: [Link]
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]
FDA. FDA Guidance on Analytical Method Validation. Food and Drug Administration. Available from: [Link]
Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. U.S. Pharmacopeia. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
FDA. Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available from: [Link]
LC-MS.com. Reporting – Validation of liquid chromatography mass spectrometry (LC-MS) methods. LC-MS.com. Available from: [Link]
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
BioPharma Services Inc. Essential FDA Guidelines for Bioanalytical Method Validation. BioPharma Services Inc. Available from: [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. Available from: [Link]
SlideShare. ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]
ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]
Technology Networks. Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. Technology Networks. Available from: [Link]
ACS Publications. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available from: [Link]
PubMed. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available from: [Link]
Drug Target Review. Application of LCMS in small-molecule drug development. Drug Target Review. Available from: [Link]
Drug Target Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available from: [Link]
ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available from: [Link]
OpenBU. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Boston University. Available from: [Link]
PMC. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information. Available from: [Link]
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]
PMC. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. National Center for Biotechnology Information. Available from: [Link]
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. IJPER. Available from: [Link]
ResolveMass Laboratories Inc. Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories Inc. Available from: [Link]
Scribd. LC-MS Drug Impurity Profiling Guide. Scribd. Available from: [Link]
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Pacific BioLabs. Small Molecule Identity and Purity Testing. Pacific BioLabs. Available from: [Link]
University of Wollongong. Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. University of Wollongong Thesis Collection. Available from: [Link]
Eurachem. LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Available from: [Link]
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Shimadzu. Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. Shimadzu. Available from: [Link]
Executive Summary & Biological Context The development of potent, safe uricosuric agents is a primary focus in the management of gout and hyperuricemia. The human urate anion transporter 1 (URAT1, encoded by SLC22A12) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Context
The development of potent, safe uricosuric agents is a primary focus in the management of gout and hyperuricemia. The human urate anion transporter 1 (URAT1, encoded by SLC22A12) is responsible for approximately 90% of uric acid reabsorption in the proximal renal tubules[1]. While the benzofuran core is a well-validated scaffold for URAT1 inhibition (exemplified by the classic drug benzbromarone), legacy compounds often suffer from severe hepatotoxicity driven by the formation of reactive quinone intermediates[2].
This guide provides an in-depth comparative Structure-Activity Relationship (SAR) analysis of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (Compound 1) against its structural analogs. By systematically modifying the 3-, 5-, and 6-positions, we demonstrate how specific functional groups govern binding affinity, cytotoxicity, and metabolic stability.
Mechanism of Action: URAT1 Inhibition
URAT1 functions as an organic anion exchanger at the apical membrane of the proximal tubule. Benzofuran-2-carboxylic acid derivatives act as competitive inhibitors. The carboxylic acid moiety is critical; at physiological pH, it ionizes to form a crucial electrostatic interaction with basic residues (such as Arg477) within the URAT1 central binding cavity[3].
Caption: Mechanism of URAT1-mediated uric acid reabsorption and competitive inhibition by benzofuran analogs.
Comparative SAR Analysis & Performance Data
To isolate the pharmacodynamic and pharmacokinetic contributions of each functional group, Compound 1 was evaluated against four synthesized analogs and the clinical reference, Benzbromarone.
Quantitative Data Summary
Compound
R3 (Position 3)
R5 (Position 5)
R6 (Position 6)
hURAT1 IC₅₀ (µM)
CC₅₀ (µM, HEK293T)
Microsomal T₁/₂ (min)
1 (Lead)
-Ethyl
-Chloro
-Methyl
0.045
>100
45
2
-Ethyl
-H
-Methyl
1.25
>100
22
3
-Ethyl
-Bromo
-Methyl
0.038
45
50
4
-Methyl
-Chloro
-Methyl
0.32
>100
38
5
-Ethyl
-Chloro
-H
0.18
>100
15
Benzbromarone
N/A
N/A
N/A
0.28
25
12
Structural Causality & Expert Insights
The 5-Position (Halogenation - Compound 1 vs. 2 vs. 3):
The presence of an electron-withdrawing halogen at C5 is non-negotiable for high potency. The chloro group (Compound 1) withdraws electron density from the benzofuran ring, lowering the pKa of the 2-carboxylic acid and ensuring optimal ionization for the Arg477 interaction[3]. While the bromo analog (Compound 3) is slightly more potent due to increased lipophilicity, its larger atomic radius and high lipophilicity significantly increase off-target cytotoxicity (CC₅₀ drops to 45 µM). The 5-chloro substitution represents the optimal safety-efficacy balance.
The 3-Position (Steric Bulk - Compound 1 vs. 4):
The URAT1 binding pocket features a distinct hydrophobic sub-cavity adjacent to the primary anion-binding site. Truncating the 3-ethyl group to a 3-methyl group (Compound 4) results in a 7-fold loss in potency. The ethyl chain provides the exact van der Waals volume required to anchor the inhibitor firmly within this lipophilic pocket, preventing rapid dissociation.
The 6-Position (Metabolic Shielding - Compound 1 vs. 5):
Benzbromarone's hepatotoxicity is driven by CYP2C9-mediated oxidation of the aromatic ring, leading to reactive epoxides and quinones[2]. The introduction of a methyl group at the 6-position (Compound 1) acts as a steric and electronic shield, blocking this primary metabolic liability. This is evidenced by the dramatic increase in human liver microsomal (HLM) half-life from 15 minutes (Compound 5, unsubstituted at C6) to 45 minutes (Compound 1).
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following self-validating protocols were utilized to generate the comparative data.
Protocol A: In Vitro [¹⁴C]-Uric Acid Uptake Assay
This assay quantifies the ability of the analogs to block URAT1-mediated transport using a radiolabeled substrate[4].
Step-by-Step Methodology:
Cell Preparation: Seed HEK293T cells stably expressing hURAT1 into 24-well plates at
2×105
cells/well. Culture for 48 hours until 90% confluent.
Buffer Exchange: Aspirate the growth medium and wash the monolayers twice with 500 µL of pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) free of urate. Causality: Removing serum proteins and endogenous anions prevents competitive interference with the test compounds.
Pre-incubation: Add 200 µL of HBSS containing serial dilutions of the benzofuran analogs (0.001 to 10 µM) or 0.1% DMSO (vehicle control). Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach equilibrium with the URAT1 binding pocket before the substrate is introduced.
Transport Initiation: Add 200 µL of HBSS containing 20 µM[¹⁴C]-uric acid to each well. Incubate exactly for 5 minutes at 37°C.
Termination & Washing: Rapidly aspirate the reaction mixture and wash the wells three times with 1 mL of ice-cold HBSS. Causality: The sudden drop in temperature instantly arrests transporter conformational changes, trapping the internalized [¹⁴C]-uric acid and preventing basolateral efflux[4].
Lysis & Quantification: Lyse cells with 300 µL of 0.1 M NaOH. Transfer lysates to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter. Calculate IC₅₀ using a four-parameter logistic regression.
Protocol B: Microsomal Stability Assay
Incubation: Incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Reaction Initiation: Add NADPH regenerating system to initiate CYP450-mediated metabolism.
Quenching: At time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the remaining parent compound and calculate the in vitro half-life (T₁/₂).
Caption: High-throughput screening workflow for the [¹⁴C]-Uric Acid Uptake Assay.
Conclusion
The rational design of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid successfully addresses the historical limitations of the benzofuran class of URAT1 inhibitors. By combining a 5-chloro group for electrostatic target engagement, a 3-ethyl group for optimal hydrophobic anchoring, and a 6-methyl group for metabolic shielding, this analog achieves nanomolar potency (IC₅₀ = 0.045 µM) while eliminating the cytotoxicity and rapid metabolic clearance associated with legacy drugs like Benzbromarone. This scaffold represents a highly validated starting point for next-generation uricosuric drug development.
Validating the Structural Integrity of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid: A Comparative Guide to Spectroscopic Techniques
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as 5-Chloro-3-et...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, a multi-faceted analytical approach is not just best practice, but essential. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of this target molecule. We will delve into the theoretical underpinnings, practical experimental considerations, and the synergistic power of these methods in providing a comprehensive and unambiguous structural elucidation.
The Central Role of FTIR Spectroscopy in Initial Structural Confirmation
FTIR spectroscopy serves as a rapid and powerful tool for the initial identification of functional groups within a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations. For a molecule with the complexity of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, the FTIR spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to its various structural motifs.
Predicted FTIR Absorption Bands for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
The structure of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid contains several key functional groups, each with a distinct vibrational signature. The expected absorption bands are summarized in the table below.
Functional Group
Vibrational Mode
Expected Absorption Range (cm⁻¹)
Intensity
Carboxylic Acid
O-H Stretch
3300 - 2500
Broad, Strong
Carboxylic Acid
C=O Stretch
1710 - 1680
Strong
Aromatic Ring
C=C Stretch
1600 - 1450
Medium to Weak
Carboxylic Acid
C-O Stretch
1320 - 1210
Strong
Benzofuran
C-O-C Asymmetric Stretch
1270 - 1230
Strong
Aromatic C-H
C-H Stretch
3100 - 3000
Medium
Alkyl (Ethyl, Methyl)
C-H Stretch
3000 - 2850
Medium
Aromatic C-Cl
C-Cl Stretch
800 - 700
Strong
The Carboxylic Acid Signature: The most prominent and diagnostic feature will be the extremely broad O-H stretching band from the carboxylic acid dimer, appearing in the 3300-2500 cm⁻¹ region[1][2][3]. This broadness is a direct consequence of strong intermolecular hydrogen bonding. Superimposed on this will be the sharp C-H stretching vibrations of the aromatic and alkyl groups[1]. The strong, sharp carbonyl (C=O) stretch, expected around 1710-1680 cm⁻¹, provides further confirmation of the carboxylic acid moiety[1][4]. The position within this range can be influenced by conjugation with the benzofuran ring system.
Benzofuran Core Vibrations: The aromatic C=C stretching vibrations within the benzofuran ring system will appear in the 1600-1450 cm⁻¹ region[5][6]. A key absorption for the benzofuran structure is the asymmetric C-O-C stretch of the furan ring, which is anticipated to be a strong band in the 1270-1230 cm⁻¹ range.
Substitution Patterns: The presence of the chloro, ethyl, and methyl substituents will also manifest in the spectrum. The aromatic C-Cl stretch is expected as a strong band in the 800-700 cm⁻¹ region[5]. The C-H stretching of the ethyl and methyl groups will be observed just below 3000 cm⁻¹[6].
A Deeper Dive: Complementary Spectroscopic Techniques
While FTIR provides a valuable overview of the functional groups present, it does not offer a complete picture of the molecule's connectivity or stereochemistry. For this, we turn to NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy probes the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It provides detailed information about the number of unique atoms, their connectivity, and their spatial relationships.
Proton Environment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Carboxylic Acid (-COOH)
12.0 - 13.0
Singlet
1H
Aromatic-H (H-4)
~7.5
Singlet
1H
Aromatic-H (H-7)
~7.3
Singlet
1H
Ethyl (-CH₂)
~2.8
Quartet
2H
Methyl (-CH₃)
~2.4
Singlet
3H
Ethyl (-CH₃)
~1.3
Triplet
3H
The downfield shift of the carboxylic acid proton is highly characteristic. The chemical shifts and splitting patterns of the aromatic protons and the ethyl group will be key to confirming the substitution pattern on the benzofuran ring.
Carbon Environment
Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)
~165-170
Aromatic/Benzofuran Quaternary Carbons
~110-160
Aromatic/Benzofuran CH Carbons
~115-130
Ethyl (-CH₂)
~25
Methyl (-CH₃)
~20
Ethyl (-CH₃)
~15
¹³C NMR provides a count of the unique carbon atoms in the molecule, which is invaluable for confirming the overall carbon skeleton.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern upon ionization.
Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₂H₁₁ClO₃. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence for the presence of a single chlorine atom.
Key Fragmentation Pathways:
Loss of a Chlorine atom (-Cl): Fragmentation of the C-Cl bond.
Loss of an Ethyl group (-CH₂CH₃): Cleavage of the ethyl substituent.
Loss of a Carboxyl group (-COOH): A common fragmentation for carboxylic acids.
Decarboxylation (-CO₂): Loss of carbon dioxide from the carboxylic acid.
Retro-Diels-Alder type fragmentation of the furan ring.
The fragmentation pattern serves as a final piece of the structural puzzle, confirming the presence and connectivity of the various components of the molecule.
Synergistic Workflow for Unambiguous Structural Validation
The true power in structural elucidation lies in the integration of data from these complementary techniques. The following workflow represents a robust approach to validating the structure of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid.
A synergistic workflow for comprehensive structural validation.
Experimental Protocols
FTIR Spectroscopy: KBr Pellet Method
The KBr pellet method is a common technique for obtaining high-quality FTIR spectra of solid samples.
Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine powder to clean the mortar. Discard this KBr.
Sample Preparation: Add approximately 1-2 mg of the sample to the clean agate mortar.
Mixing: Add 100-200 mg of dried KBr to the mortar.
Grinding and Homogenization: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
Pellet Formation: Transfer the powder to the die of the pellet press.
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
NMR Spectroscopy: Sample Preparation
Materials:
5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
NMR tube (5 mm)
Pasteur pipette
Small vial
Procedure:
Dissolution: Weigh the appropriate amount of the sample into a small, clean vial.
Solvent Addition: Add the deuterated solvent to the vial.
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
Transfer: Using a Pasteur pipette, transfer the solution into the NMR tube.
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.
Dilution: Dilute the stock solution to a final concentration suitable for the mass spectrometer (typically in the µg/mL to ng/mL range).
Filtering: Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the instrument.
Transfer: Transfer the filtered solution to an appropriate vial for analysis.
Conclusion
The structural validation of a novel compound like 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is a critical step in the drug development pipeline. While FTIR spectroscopy provides an excellent initial assessment of the functional groups present, a comprehensive and irrefutable structural confirmation relies on the synergistic application of NMR spectroscopy and mass spectrometry. By integrating the data from these powerful analytical techniques, researchers can confidently establish the molecular identity, purity, and integrity of their compounds, ensuring a solid foundation for further preclinical and clinical development.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to Infrared and Raman Spectroscopy. Academic Press.
ChemAxon. (2023). NMR Predictor. Retrieved from [Link]
NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
University of Alberta. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
Field, L. D., Li, H., & Magill, A. M. (2007).
Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
A Comprehensive Guide to the Safe Disposal of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
Understanding the Hazard Profile 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is a complex organic molecule. Its proper disposal is dictated by its chemical structure, which includes a chlorinated benzofuran cor...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the Hazard Profile
5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is a complex organic molecule. Its proper disposal is dictated by its chemical structure, which includes a chlorinated benzofuran core and a carboxylic acid functional group. While specific toxicological data for this compound are limited, the presence of a carbon-halogen bond places it in the category of halogenated organic compounds.[1] Such compounds are often persistent in the environment and can have toxic effects.[2] Therefore, it is prudent to treat this compound as a hazardous substance.
The U.S. Environmental Protection Agency (EPA) maintains lists of wastes that are deemed hazardous regardless of their specific characteristics.[3] Halogenated organic compounds are frequently subject to these regulations.[1][4] For instance, many spent halogenated solvents are classified as "F-listed" hazardous wastes.[3][5]
Key Structural Features Influencing Disposal:
Chlorinated Benzofuran Core: Benzofuran itself is a flammable liquid and requires careful handling to avoid ignition sources.[6][7] The presence of chlorine suggests that incineration at a licensed facility is a probable disposal route, as this method can break down the halogenated organic structure.[7][8]
Carboxylic Acid Group: While some simple carboxylic acids can be neutralized and disposed of through wastewater systems, the complex and halogenated nature of this molecule makes that approach unsuitable.[9] The overall hazard profile is dominated by the chlorinated benzofuran moiety.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, it is imperative to be wearing the appropriate Personal Protective Equipment (PPE). All handling of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid and its waste should be conducted in a well-ventilated chemical fume hood.[10]
Body Part
Required PPE
Specifications and Best Practices
Eyes/Face
Safety Goggles and Face Shield
Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes.[10]
Hands
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before each use.[8][10]
Body
Flame-Resistant Laboratory Coat
A flame-resistant lab coat should be worn over clothing that covers the entire body.[10]
Respiratory
NIOSH-Approved Respirator
If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]
Step-by-Step Disposal Protocol
All waste containing 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[10]
Step 1: Waste Segregation
Solid Waste: Collect any solid 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in a dedicated, clearly labeled hazardous waste container.
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container. Do not mix with non-halogenated solvent waste, as this can increase disposal costs.[5]
Sharps Waste: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.
Step 2: Container Selection and Labeling
Use only approved hazardous waste containers. These should be made of a material compatible with the waste (e.g., high-density polyethylene or glass for liquids).
The container must be in good condition with a secure, tight-fitting lid.
Label the container clearly with the words "Hazardous Waste," the full chemical name: "5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid," and the approximate concentration and quantity of the waste.
Step 3: Spill Management
In the event of a small spill:
Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.[11]
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
Wash the area with soap and water.
Step 4: Final Disposal
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Never dispose of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid down the drain or in the regular trash.[6][11]
The most likely final disposal method will be incineration at a licensed facility, which is equipped to handle halogenated organic compounds.[7][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid.
Caption: Disposal workflow for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid.
Regulatory Context
The disposal of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid is governed by regulations from agencies such as the Environmental Protection Agency (EPA). As a halogenated organic compound, it falls under the purview of regulations that restrict the land disposal of such substances.[1][13] The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.
References
Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][10]benzofuran. Retrieved from Benchchem website.
ILGA.gov. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Retrieved from [Link]
eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Capot Chemical. (2026, February 28). MSDS of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid.
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A Senior Application Scientist's Guide to the Safe Handling of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid was publicly available at the time of this writing. This guide is a synthesis of information from the SDSs of stru...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid was publicly available at the time of this writing. This guide is a synthesis of information from the SDSs of structurally related compounds, including other benzofuran derivatives, chlorinated organic compounds, and carboxylic acids. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar hazards. Always consult the direct supplier for a compound-specific SDS before handling and conduct a thorough, institution-specific risk assessment. This guidance is for research use only and not intended for diagnostic or therapeutic procedures.
Hazard Assessment: A Proactive Approach to Safety
As a novel molecule, the toxicological properties of 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid have not been fully investigated. Our safety protocol is therefore built upon a foundational understanding of its constituent chemical moieties: the benzofuran core, the carboxylic acid group, and the chlorinated aromatic ring.
Benzofuran Core: Benzofuran derivatives are a class of heterocyclic compounds with diverse biological activities. While many are explored for therapeutic uses, some can exhibit toxicity. The core structure necessitates careful handling to avoid unknown biological effects.
Carboxylic Acid Group: This functional group classifies the compound as a weak acid.[1] Carboxylic acids are known to be skin and eye irritants, and in higher concentrations or with prolonged contact, can be corrosive.[2][3]
Chlorinated Aromatic Ring: The presence of chlorine on the aromatic ring places this compound in the category of chlorinated organic materials. These compounds can be toxic and pose environmental hazards if not disposed of correctly.[4][5] Improper incineration of chlorinated waste can lead to the formation of highly toxic byproducts such as hydrogen chloride and dioxins.[4][6][7]
Based on this structural analysis, we must assume the compound is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on established best practices for handling hazardous chemicals and specifically, carboxylic acids and other benzofuran derivatives.[8][9]
PPE Category
Recommended Equipment & Rationale
Eye and Face Protection
Chemical safety goggles and a face shield are required. [2][3] The carboxylic acid group poses a significant risk of causing serious eye irritation or damage upon splashing. A face shield provides an essential secondary barrier.
Skin and Body Protection
Acid-resistant nitrile gloves, a chemical-resistant apron or lab coat, and closed-toe shoes are mandatory. [8][10] Gloves should be inspected for integrity before each use and changed frequently, especially after any direct contact. A lab coat protects against incidental contact and contamination of personal clothing.[11]
Respiratory Protection
All handling of the solid compound must be conducted in a certified chemical fume hood. [8][12] This engineering control is the primary method to prevent inhalation of fine dust particles. If a fume hood is not available or a large spill occurs outside of containment, a respirator with an appropriate filter for organic vapors and acid gases should be used by trained emergency personnel.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.[12]
Safe Handling Procedures
Preparation: Before beginning, ensure the certified chemical fume hood is operational and the work area is clean and uncluttered.[8] Place all necessary equipment, including a designated waste container, inside the hood.
Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use tools like a spatula for transfers. Do not use a brush to clean up small amounts of powder; instead, wipe the area with a damp cloth (treating the cloth as hazardous waste).
In Case of Contact:
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][13]
Storage Requirements
Store the compound in a tightly sealed, properly labeled container.
Keep the container in a cool, dry, and well-ventilated area.[14]
Incompatibility: Store away from bases, strong oxidizing agents, and reducing agents.[11][15] Carboxylic acids can react exothermically with bases and may be corrosive to metals. Avoid storing in metal cabinets where possible.[1]
Spill Management
Immediate and correct response to a spill is critical.
Small Spill (inside fume hood):
Use an inert absorbent material like sand or vermiculite to cover the spill. Do not use combustible materials like paper towels.[12]
Carefully sweep the absorbed material into a designated hazardous waste container.
Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spill (outside fume hood):
Evacuate the immediate area and alert colleagues.
Restrict access to the area.
Follow your institution's emergency procedures for chemical spills. Do not attempt to clean it up without appropriate respiratory protection and training.
Disposal Plan
All waste containing 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[12]
Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method: Due to its chlorinated nature, this compound requires special disposal. It must be disposed of via a licensed waste disposal company, typically through high-temperature incineration in a furnace equipped with afterburners and scrubbers to neutralize the resulting hydrogen halides.[6][8] Do not dispose of this material down the drain or in regular trash. [8][16]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this novel compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
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Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][6]benzofuran. (n.d.). Benchchem. Retrieved from Google AI Search.
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SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic Acid. (2025, November 16). TCI Chemicals.
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Safety Data Sheet - ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxylate. (2017, December 1). Key Organics.
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Cuestiones de Fisioterapia.
SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic acid. (n.d.). Fisher Scientific.
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum.
SAFETY DATA SHEET - 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. (n.d.). Fisher Scientific.
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